1,4-Dibromo-2,5-dichlorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27001. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2,5-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2Cl2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJPEYHWCWGMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282644 | |
| Record name | 1,4-dibromo-2,5-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4571-24-8 | |
| Record name | 4571-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-dibromo-2,5-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,4-Dibromo-2,5-dichlorobenzene CAS 4571-24-8 properties
An In-depth Technical Guide to 1,4-Dibromo-2,5-dichlorobenzene (CAS 4571-24-8)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a polyhalogenated aromatic compound that serves as a versatile and crucial building block in modern organic synthesis. Its symmetric substitution pattern and the differential reactivity of its bromine and chlorine atoms make it an important intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, a detailed synthetic protocol, and its applications as a core scaffold in synthetic chemistry.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. The compound is a solid at room temperature with low solubility in aqueous solutions but good solubility in common organic solvents.[1]
| Property | Value | Reference |
| CAS Number | 4571-24-8 | |
| Molecular Formula | C₆H₂Br₂Cl₂ | [2] |
| Molecular Weight | 304.79 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 98-102 °C | |
| Boiling Point | 292.9 °C at 760 mmHg | |
| Density | 2.091 g/cm³ | |
| Solubility | Insoluble in water; Soluble in chloroform, acetone. | [1] |
Spectroscopic Data
The structural identity of this compound is confirmed by various spectroscopic techniques. Due to the molecule's C₂h symmetry, the spectroscopic data is relatively simple.[3]
| Technique | Data | Interpretation |
| ¹H NMR | δ ≈ 7.80 ppm (s, 2H) | The two protons are chemically and magnetically equivalent, resulting in a single peak (singlet) in the aromatic region. |
| ¹³C NMR | 3 signals expected in the aromatic region (δ ≈ 120-135 ppm) | Due to symmetry, there are three distinct carbon environments: C-H, C-Cl, and C-Br. |
| Mass Spectrometry (EI) | M⁺ peak cluster around m/z 302-308 | The molecular ion peak exhibits a characteristic isotopic pattern due to the presence of two bromine (⁷⁹Br, ⁸¹Br) and two chlorine (³⁵Cl, ³⁷Cl) atoms. |
| Infrared (IR) | Key absorptions in the ranges of 3100-3000 cm⁻¹ (Ar C-H stretch), 1450-1500 cm⁻¹ (aromatic C=C stretch), and 1000-1100 cm⁻¹ (C-Cl/C-Br stretch). | Confirms the presence of an aromatic ring and carbon-halogen bonds. |
Synthesis Experimental Protocol
This compound is typically synthesized via the electrophilic bromination of 1,4-dichlorobenzene (B42874) using a Lewis acid catalyst.
Objective: To synthesize this compound from 1,4-dichlorobenzene.
Materials:
-
1,4-Dichlorobenzene (1 equiv.)
-
Bromine (2.2 equiv.)
-
Iron powder (catalytic, ~0.05 equiv.)
-
Dichloromethane (DCM, anhydrous)
-
10% Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Reaction Setup: A 250 mL three-neck round-bottom flask is fitted with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. The top of the condenser is connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the HBr gas byproduct.
-
Charging the Flask: The flask is charged with 1,4-dichlorobenzene and anhydrous dichloromethane. Stirring is initiated to dissolve the starting material. Catalytic iron powder is then added.
-
Bromine Addition: Bromine is added to the dropping funnel. The flask is cooled in an ice-water bath, and the bromine is added dropwise to the stirred reaction mixture over 30-60 minutes. The reaction is exothermic; maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then heated to a gentle reflux (approx. 40 °C for DCM) for 2-4 hours. Reaction progress can be monitored by TLC or GC-MS.
-
Workup: The reaction mixture is cooled to room temperature. It is then slowly poured into a beaker containing a stirred 10% sodium thiosulfate solution to quench any unreacted bromine (the red-brown color will disappear).
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated and washed sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from hot ethanol to yield this compound as a white to off-white crystalline solid.
Caption: Experimental workflow for the synthesis of the target compound.
Applications in Drug Development & Research
The primary value of this compound lies in its role as a rigid, multi-functional scaffold for constructing more complex molecules. The two bromine atoms serve as versatile synthetic handles for various cross-coupling reactions.
Intermediate for Cross-Coupling Reactions
The C-Br bonds are significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This differential reactivity allows for selective, stepwise functionalization of the aromatic core, enabling the synthesis of diverse molecular libraries from a single starting material.
Caption: Use as a scaffold in diversity-oriented synthesis.
Precursor for Biologically Active Molecules
While this compound itself is not a therapeutic agent, its derivatives are explored in various drug discovery programs. The rigid dichlorobenzene core can be used to position pharmacophoric elements in a defined three-dimensional space, which is critical for optimizing interactions with biological targets like enzymes and receptors. For instance, its analogs, such as 1-bromo-2,5-dichlorobenzene, have been investigated for their potential anticancer properties.[4] The ability to introduce different substituents through the bromine handles allows for systematic Structure-Activity Relationship (SAR) studies.
Caption: Logical workflow for drug discovery using the scaffold.
Safety and Handling
This compound is classified as a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautions: Work should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
References
An In-depth Technical Guide to 1,4-Dibromo-2,5-dichlorobenzene for Researchers and Drug Development Professionals
An authoritative guide on the physical, chemical, and spectroscopic properties of 1,4-Dibromo-2,5-dichlorobenzene, including detailed experimental protocols and potential synthetic applications.
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly for applications in pharmaceutical and materials science research. This document details its key physical and chemical properties, provides experimental protocols for its synthesis and characteristic reactions, and summarizes its spectroscopic data.
Core Physical and Chemical Properties
This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental planning and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₆H₂Br₂Cl₂ | [1] |
| Molecular Weight | 304.79 g/mol | [1] |
| Melting Point | 148-150 °C | [2] |
| Boiling Point | 292.9 °C at 760 mmHg | N/A |
| Density | 2.091 g/cm³ | N/A |
| Flash Point | 141.9 °C | N/A |
| CAS Number | 4571-24-8 |
Synthesis and Reactivity
As a polyhalogenated aromatic compound, this compound offers multiple sites for synthetic modification, making it a valuable intermediate.
Synthesis of this compound
A common synthetic route to this compound involves the bromination of 1,4-dichlorobenzene. The following protocol is a representative example of this transformation.
Experimental Protocol: Bromination of 1,4-dichlorobenzene [2]
-
Reaction Setup: In a suitable reactor, accurately weigh 147.0 g (1.00 mol) of 1,4-dichlorobenzene. Add 515 g of carbon tetrachloride as a solvent and dissolve the starting material with stirring.
-
Catalyst Addition: Add 7.35 g of anhydrous aluminum chloride to the solution and stir for 15 minutes.
-
Bromination: Warm the reaction mixture to 35°C. At this temperature, begin the dropwise addition of 105.6 g (0.66 mol) of bromine at a constant rate over 9 hours.
-
Work-up: Upon completion of the reaction, quench the reaction by adding 200.0 g of a 5% mass fraction sodium bisulfite solution until the mixture becomes colorless.
-
Purification: After allowing the mixture to stand and separate, the organic phase is collected. The carbon tetrachloride is removed by concentration. The resulting crude product can be purified by distillation to yield unreacted 1,4-dichlorobenzene, the mono-brominated product (1-bromo-2,5-dichlorobenzene), and the desired this compound.[2]
Synthetic workflow for this compound.
Reactivity and Potential for Cross-Coupling Reactions
The bromine atoms in this compound are susceptible to participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. The general reactivity trend for halogens in these couplings is I > Br > Cl, suggesting that the bromine atoms in this compound can be selectively functionalized in the presence of the chlorine atoms.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides [4][5]
-
Reaction Setup: In an oven-dried resealable Schlenk tube under an argon atmosphere, combine the aryl bromide (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 0.02 eq) or a combination of a palladium source like Pd₂(dba)₃ and a ligand, and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene (B28343) and ethanol (B145695) or aqueous DMF.
-
Reaction Conditions: Heat the reaction mixture with stirring at an appropriate temperature (e.g., 80-100 °C) for a specified time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography or recrystallization.[5]
Experimental Protocol: General Procedure for Sonogashira Coupling of Aryl Bromides [6]
-
Reaction Setup: To a solution of the aryl bromide (1.0 eq) in a suitable solvent such as THF in a Schlenk flask, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.025 eq), and an amine base (e.g., diisopropylamine, 7.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for a designated period (e.g., 3 hours).
-
Work-up and Purification: Dilute the reaction mixture with an ether, filter through Celite, and wash the filtrate with saturated aqueous ammonium (B1175870) chloride, sodium bicarbonate, and brine. After drying and concentrating the organic phase, the product can be purified by flash column chromatography.[6]
Potential synthetic transformations of this compound.
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques. While detailed peak lists and spectra are available in specialized databases, a summary of the expected spectroscopic features is provided below.
| Technique | Expected Features |
| ¹H NMR | A single peak in the aromatic region, corresponding to the two equivalent protons on the benzene (B151609) ring. |
| ¹³C NMR | Three distinct signals are expected: one for the carbon atoms bearing hydrogen, one for the carbon atoms bearing chlorine, and one for the carbon atoms bearing bromine. |
| IR Spectroscopy | Characteristic peaks for C-H stretching in the aromatic region, C=C stretching of the benzene ring, and C-Br and C-Cl stretching in the fingerprint region. |
| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine and two chlorine atoms. The molecular ion peak would be expected around m/z 302-308, depending on the isotopic composition. |
Applications in Research and Development
While specific biological activities for this compound are not extensively documented, its structure makes it an attractive scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science. Polyhalogenated benzenes are common starting materials for the synthesis of complex organic molecules, including active pharmaceutical ingredients and functional materials. For instance, related compounds like 1,4-dibromo-2,5-difluorobenzene (B1294941) are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals, where the halogen atoms can modulate the compound's metabolic stability and lipophilicity.[7] The reactivity of the C-Br bonds in this compound allows for its incorporation into larger, more complex molecular architectures through cross-coupling reactions, opening avenues for the development of new chemical entities.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthetic accessibility and the potential for selective functionalization through established cross-coupling methodologies make it a compound of interest for researchers in organic synthesis, medicinal chemistry, and materials science. This guide provides the foundational knowledge required for the effective utilization of this compound in a research and development setting.
References
- 1. This compound | C6H2Br2Cl2 | CID 231237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 4571-24-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to 1,4-Dibromo-2,5-dichlorobenzene: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-dibromo-2,5-dichlorobenzene, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. This document details its molecular structure, physicochemical properties, and outlines detailed experimental protocols for its synthesis.
Molecular Structure and Identification
The IUPAC name for this compound is This compound .[1] It consists of a central benzene (B151609) ring substituted with two bromine atoms at positions 1 and 4, and two chlorine atoms at positions 2 and 5.
Key Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 4571-24-8[1] |
| Molecular Formula | C₆H₂Br₂Cl₂[1] |
| SMILES | C1=C(C(=CC(=C1Br)Cl)Br)Cl[1] |
| InChI | InChI=1S/C6H2Br2Cl2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H[1] |
Molecular Visualization
The following diagram illustrates the two-dimensional structure of this compound, generated using the DOT language.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
This section summarizes the key physical, chemical, and spectroscopic properties of this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 304.79 g/mol | [1] |
| Appearance | White crystalline solid (presumed) | General knowledge of similar compounds |
| Storage Temperature | Sealed in dry, room temperature | [2] |
Spectroscopic Data (Predicted and Inferred)
¹H NMR Spectroscopy
Due to the molecule's symmetry, the two protons are chemically equivalent, which would result in a single signal in the ¹H NMR spectrum.
| Predicted Chemical Shift (δ) | Multiplicity |
| ~7.5 - 8.0 ppm | Singlet |
¹³C NMR Spectroscopy
The molecule has three distinct carbon environments, leading to three signals in the ¹³C NMR spectrum. The chemical shifts can be estimated based on substituent effects.
| Carbon Atom | Predicted Chemical Shift (δ) |
| C-Br | 115 - 125 ppm |
| C-Cl | 130 - 140 ppm |
| C-H | 130 - 135 ppm |
Mass Spectrometry
The mass spectrum is expected to show a complex molecular ion peak cluster due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The fragmentation pattern would likely involve the loss of halogen atoms.
| m/z Value | Interpretation |
| ~302, 304, 306, 308, 310 | Molecular ion [M]⁺ cluster |
| [M-Br]⁺ | Loss of a bromine radical |
| [M-Cl]⁺ | Loss of a chlorine radical |
| [M-Br-Cl]⁺ | Loss of a bromine and a chlorine radical |
Experimental Protocols for Synthesis
Two primary synthetic routes are proposed for the laboratory-scale preparation of this compound: electrophilic bromination of 1,4-dichlorobenzene (B42874) and a Sandmeyer reaction starting from 2,5-dichloroaniline (B50420).
Method 1: Electrophilic Bromination of 1,4-Dichlorobenzene
This method involves the direct bromination of commercially available 1,4-dichlorobenzene using bromine in the presence of a Lewis acid catalyst.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via electrophilic bromination.
Detailed Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to capture HBr fumes.
-
Charging Reagents: To the flask, add 1,4-dichlorobenzene (1 equivalent) and a suitable solvent such as carbon tetrachloride or dichloromethane. Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 equivalents).
-
Addition of Bromine: Slowly add a solution of bromine (2.1 equivalents) in the same solvent to the stirred mixture via the dropping funnel at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into an ice-cold aqueous solution of sodium bisulfite to quench any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Method 2: Sandmeyer Reaction of 2,5-Dichloroaniline
This multi-step synthesis involves the diazotization of 2,5-dichloroaniline followed by a copper(I) bromide-mediated substitution.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Detailed Protocol:
-
Diazotization:
-
In a beaker, dissolve 2,5-dichloroaniline (1 equivalent) in aqueous hydrobromic acid (HBr, 48%).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂, 1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr (48%) and heat it to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
-
Work-up and Purification:
-
After the nitrogen evolution ceases, cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with water, 10% aqueous sodium hydroxide, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
-
Applications in Research and Development
Halogenated benzenes are crucial intermediates in the synthesis of a wide range of organic molecules. The multiple halogen substituents on this compound offer several reactive sites for further functionalization, making it a valuable building block for:
-
Cross-Coupling Reactions: The bromine atoms can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of various aryl, vinyl, or alkynyl groups to construct complex molecular scaffolds.
-
Synthesis of Agrochemicals and Pharmaceuticals: The unique substitution pattern can be a key feature in the design of new bioactive molecules. The halogen atoms can influence the lipophilicity, metabolic stability, and binding affinity of a drug candidate.
-
Materials Science: This compound can serve as a monomer or a core structure for the synthesis of functional polymers, liquid crystals, and other advanced materials where specific electronic and physical properties are desired.
Further research into the reactivity and applications of this compound is warranted to fully explore its potential in various fields of chemical science.
References
An In-depth Technical Guide to the Synthesis of 1,4-Dibromo-2,5-dichlorobenzene from p-Dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-dibromo-2,5-dichlorobenzene, a valuable halogenated aromatic compound used as a building block in the synthesis of pharmaceuticals and agrochemicals. The synthesis commences from the readily available starting material, p-dichlorobenzene (1,4-dichlorobenzene), and proceeds via an electrophilic aromatic substitution reaction.
Reaction Principle and Mechanism
The synthesis of this compound from p-dichlorobenzene is achieved through a double electrophilic aromatic bromination. In this reaction, the aromatic ring of p-dichlorobenzene is attacked by an electrophilic bromine species, typically generated in situ by the reaction of molecular bromine with a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃).[1][2][3]
The two chlorine atoms already present on the benzene (B151609) ring are deactivating groups but are ortho, para-directing. In p-dichlorobenzene, the positions ortho to each chlorine atom are the only available sites for substitution. Therefore, the incoming bromine electrophiles will substitute at these positions, leading to the formation of this compound. The use of a molar excess of bromine is necessary to achieve di-substitution.
The overall reaction is as follows:
C₆H₄Cl₂ + 2Br₂ --(FeBr₃)--> C₆H₂Br₂Cl₂ + 2HBr
The mechanism involves the following key steps:
-
Generation of the electrophile: The Lewis acid catalyst polarizes the bromine molecule, creating a more potent electrophile (Br⁺).
-
Electrophilic attack: The π-electron system of the p-dichlorobenzene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][3]
-
Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the brominated product.[2]
This process occurs twice to yield the final this compound.
Experimental Protocol
This section outlines a detailed experimental procedure for the synthesis of this compound from p-dichlorobenzene.
Materials and Reagents:
-
p-Dichlorobenzene (1,4-dichlorobenzene)
-
Bromine
-
Anhydrous ferric bromide (FeBr₃) or iron filings
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium bisulfite (NaHSO₃) solution, 10% aqueous
-
Sodium hydroxide (B78521) (NaOH) solution, 5% aqueous
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (B145695) or methanol (B129727) for recrystallization
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a gas trap (e.g., containing NaOH solution to neutralize HBr gas)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser connected to a gas trap, and a dropping funnel.
-
Charging the Flask: Add p-dichlorobenzene and a catalytic amount of anhydrous ferric bromide (approximately 2-5 mol% relative to p-dichlorobenzene) to the flask. Alternatively, iron filings can be used, which will react with bromine to form FeBr₃ in situ. Dissolve the starting material in a minimal amount of an inert solvent like carbon tetrachloride.
-
Addition of Bromine: With vigorous stirring, add a molar excess of bromine (at least 2.2 equivalents relative to p-dichlorobenzene) dropwise from the dropping funnel. The addition should be conducted at a rate that maintains a gentle reflux. The reaction is exothermic.
-
Reaction: After the addition of bromine is complete, heat the reaction mixture to a gentle reflux for several hours to ensure the completion of the di-bromination. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess bromine by the dropwise addition of a 10% aqueous sodium bisulfite solution until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a 5% aqueous sodium hydroxide solution to remove any acidic byproducts, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
The crude product, which may contain mono-brominated intermediates and other isomers, can be purified by recrystallization from a suitable solvent such as ethanol or methanol.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₂Br₂Cl₂ |
| Molecular Weight | 304.79 g/mol |
| CAS Number | 4571-24-8 |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
| Solubility | Insoluble in water, soluble in organic solvents |
Table 2: Proposed Reaction Conditions and Expected Yield
| Parameter | Value |
| Stoichiometry (p-DCB:Br₂) | 1 : 2.2 |
| Catalyst Loading (FeBr₃) | 2-5 mol% |
| Solvent | Carbon Tetrachloride |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Expected Yield (after purification) | 60-70% (estimated) |
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
Spectroscopic Data (Expected)
While readily available, complete spectra are not provided in the search results, the expected spectroscopic data for this compound are as follows. This data is crucial for product characterization and confirmation of structure.[4]
-
¹H NMR: Due to the symmetry of the molecule, a single signal (singlet) is expected in the aromatic region (approximately δ 7.5-7.8 ppm).
-
¹³C NMR: Three signals are expected in the aromatic region: one for the carbon atoms bearing chlorine, one for the carbon atoms bearing bromine, and one for the carbon atoms bearing hydrogen.
-
IR Spectroscopy: Characteristic peaks for C-H stretching in the aromatic region (~3100-3000 cm⁻¹), C=C stretching in the aromatic ring (~1600-1450 cm⁻¹), and C-Cl and C-Br stretching in the fingerprint region (below 1000 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (304.79 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two bromine and two chlorine atoms.
Safety and Handling
-
p-Dichlorobenzene: Harmful if swallowed and an eye irritant.
-
Bromine: Highly corrosive, toxic, and causes severe burns. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Ferric bromide: Corrosive.
-
Carbon tetrachloride: Toxic and a suspected carcinogen.
-
The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. A gas trap is essential to neutralize the evolved HBr.
This technical guide provides a framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. The provided experimental protocol is a representative procedure and may require optimization for specific laboratory conditions and desired product purity.
References
A Comprehensive Technical Guide to the Safety and Handling of 1,4-Dibromo-2,5-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety data, handling precautions, and toxicological information for 1,4-Dibromo-2,5-dichlorobenzene (CAS No: 4571-24-8). Adherence to the protocols and safety measures outlined in this document is critical for minimizing risks and ensuring a safe laboratory environment.
Chemical Identification and Physical Properties
This compound is a halogenated aromatic compound. While specific experimental data for this compound is limited, the following table summarizes its known identifiers and physical properties, with some data for the closely related compound 1,4-dibromobenzene (B42075) provided for reference.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 1,4-Dichloro-2,5-dibromobenzene | N/A |
| CAS Number | 4571-24-8 | [1] |
| Molecular Formula | C₆H₂Br₂Cl₂ | [1] |
| Molecular Weight | 304.79 g/mol | [1] |
| Physical State | Solid (presumed) | N/A |
| Melting Point | 83 - 87 °C (for 1,4-dibromobenzene) | N/A |
| Boiling Point | 219 °C (for 1,4-dibromobenzene) | N/A |
| Density | 2.091 g/cm³ | [1] |
| Flash Point | 141.9 °C | [1] |
Hazard Identification and GHS Classification
The GHS classification for this compound is not uniformly established in readily available safety data sheets. A safety data sheet from one supplier indicates "no data available" for classification[1]. However, another supplier provides the following hazard and precautionary statements. It is prudent to handle this compound with the caution required for a hazardous substance.
Pictograms:
Signal Word: Warning[2]
Hazard Statements (H-Statements): [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Statements): [2]
-
P202: Do not handle until all safety precautions have been read and understood.
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P262: Do not get in eyes, on skin, or on clothing.
-
P264: Wash skin thoroughly after handling.
-
P273: Avoid release to the environment.
Toxicological Information
Handling and Storage Precautions
Proper handling and storage are paramount to ensure safety when working with this compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood[1].
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[1].
-
Avoid the formation of dust and aerosols[1].
-
Use non-sparking tools to prevent ignition[1].
-
Prevent fire caused by electrostatic discharge[1].
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[1].
-
Keep away from incompatible materials.
First Aid and Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation[1]. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention[1]. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention[1]. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1]. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[1].
-
Specific Hazards: No specific data is available.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary[1].
Accidental Release Measures:
-
Personal Precautions: Avoid dust formation and contact with skin and eyes. Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to a safe area[1].
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains[1].
-
Methods for Cleaning Up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment[1].
Experimental Protocols
While specific experimental safety and toxicity studies for this compound are not available, the following are summaries of standard OECD guidelines and in vitro methods that are relevant for assessing the safety of such a compound.
a. Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to estimate the acute oral toxicity of a substance. The test involves a stepwise procedure with the use of a small number of animals per step. The outcome is the classification of the substance into a specific toxicity class based on the observed mortality and moribund status of the animals. This allows for the determination of an LD50 cut-off value for GHS classification[5][6][7][8].
b. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)
This in vitro test assesses the skin irritation potential of a chemical using a reconstructed human epidermis model. The test chemical is applied topically to the tissue model. Cell viability is then measured, typically using the MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant. This method is a validated alternative to in vivo skin irritation testing in animals.
c. In Vitro Cytotoxicity Assay for Halogenated Benzenes
A common method to assess the direct cytotoxic effects of a compound is the in vitro cytotoxicity assay using a cell line that lacks metabolic activation capabilities (e.g., V-79 Chinese hamster lung fibroblasts). The colony-forming ability (CFA) test can be used to determine the concentration at which the substance inhibits cell proliferation by 50% (IC50). This provides a measure of the compound's intrinsic toxicity[9].
Visualizations
The following diagrams illustrate key safety and handling workflows for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. achmem.com [achmem.com]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. epa.gov [epa.gov]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. Cytotoxicity of halogenated benzenes and its relationship with logP - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 1,4-Dibromo-2,5-dichlorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dibromo-2,5-dichlorobenzene, a key intermediate in various chemical syntheses. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility in common organic solvents. The guide details established experimental protocols and presents a logical workflow for these determinations. While explicit quantitative data is not available, qualitative solubility information inferred from structurally similar compounds is presented to guide initial solvent selection.
Introduction to this compound
This compound (CAS No. 4571-24-8) is a halogenated aromatic compound with the molecular formula C₆H₂Br₂Cl₂.[1][2] Its structure, featuring a benzene (B151609) ring substituted with two bromine and two chlorine atoms, renders it a valuable building block in the synthesis of agrochemicals, pharmaceuticals, and other complex organic molecules. Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating products.
Despite its utility, a comprehensive, publicly available dataset of its quantitative solubility in common organic solvents is conspicuously absent. A review of material safety data sheets and chemical databases indicates that solubility data is "not available."[3] This guide aims to bridge this knowledge gap by providing detailed methodologies for researchers to ascertain this vital physicochemical property.
Qualitative Solubility Profile
In the absence of direct quantitative data for this compound, a qualitative assessment can be inferred from the behavior of structurally analogous compounds, such as 1,4-dichlorobenzene (B42874) and 1,4-dibromobenzene. These related molecules exhibit good solubility in a range of common non-polar and polar aprotic organic solvents, a characteristic likely shared by this compound due to its own non-polar nature. Conversely, it is expected to be practically insoluble in water.
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Inferred Qualitative Solubility |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Soluble |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble |
| Esters | Ethyl Acetate | Soluble |
| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |
| Non-polar Solvents | Hexane, Cyclohexane | Sparingly Soluble |
| Aqueous Solvents | Water | Insoluble |
Disclaimer: This table is based on the expected behavior of a non-polar, crystalline organic solid and qualitative data for structurally similar compounds. Experimental verification is strongly recommended.
Experimental Protocol for Quantitative Solubility Determination
The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent. It involves creating a saturated solution at a specific temperature, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.0001 g)
-
Constant temperature bath (e.g., water or oil bath) with temperature controller (±0.1 °C)
-
Screw-cap glass vials
-
Volumetric flasks and pipettes
-
Syringe filters (chemically resistant, e.g., PTFE)
-
Drying oven
-
Magnetic stirrer and stir bars
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a screw-cap vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Place a small magnetic stir bar in the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in the constant temperature bath set to the desired experimental temperature.
-
Stir the mixture vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, stop the stirring and allow the excess solid to settle for at least 2 hours within the constant temperature bath.
-
Carefully draw a known volume (e.g., 5 mL) of the clear supernatant into a pre-warmed syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the collection vial with the filtered saturated solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition or sublimation of the solute. A gentle stream of nitrogen can facilitate drying.
-
Once all the solvent has evaporated, cool the vial in a desiccator to room temperature.
-
Weigh the vial containing the dry solute. Repeat the drying and weighing cycles until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent.
-
Mass of solute (m_solute): (Mass of vial + solute) - (Mass of empty vial)
-
Mass of solution (m_solution): (Mass of vial + solution) - (Mass of empty vial)
-
Mass of solvent (m_solvent): m_solution - m_solute
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
-
To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility using the gravimetric method.
References
Spectroscopic Data Analysis of 1,4-Dibromo-2,5-dichlorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,4-Dibromo-2,5-dichlorobenzene, a key organohalogen compound. Due to the limited availability of experimentally derived public data, this report focuses on predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), based on established principles of spectroscopy and data from structurally similar compounds. This guide also includes detailed experimental protocols for acquiring such data and a visual representation of the predicted mass spectrometry fragmentation pathway.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the benzene (B151609) ring.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | Singlet | 2H | Aromatic Protons (H-3, H-6) |
Prediction based on the deshielding effects of bromine and chlorine on adjacent protons on a benzene ring.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 135 - 140 | C-Cl |
| ~ 125 - 130 | C-Br |
| ~ 130 - 135 | C-H |
Prediction based on typical chemical shifts for halogenated benzene rings.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Weak | C-H stretch (aromatic) |
| ~ 1550 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~ 1100 - 1000 | Strong | C-Cl stretch |
| ~ 700 - 600 | Strong | C-Br stretch |
| ~ 900 - 850 | Strong | C-H bend (out-of-plane) |
Prediction based on characteristic absorption frequencies for functional groups in halogenated aromatic compounds.
Table 4: Predicted Mass Spectrometry Data
| m/z | Predicted Relative Intensity (%) | Assignment |
| 302, 304, 306, 308, 310 | Variable (Isotopic Pattern) | [M]⁺ (Molecular Ion) |
| 223, 225, 227, 229 | Moderate | [M-Br]⁺ |
| 188, 190, 192 | Moderate | [M-Br-Cl]⁺ |
| 143, 145 | Low | [M-Br₂-Cl]⁺ |
| 108 | Low | [M-Br₂-Cl₂]⁺ (Benzene) |
| 74, 76 | Low | [C₆H₂]⁺ |
Prediction based on the known fragmentation patterns of polyhalogenated aromatic compounds, showing sequential loss of halogen atoms. The isotopic pattern of the molecular ion will be complex due to the presence of both bromine and chlorine isotopes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh approximately 10-20 mg of solid this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
-
Transfer the filtered solution into a standard 5 mm NMR tube.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei.
-
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
-
Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).
-
-
Data Analysis :
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample to a final concentration of 1-10 µg/mL.
-
-
Instrumentation and Analysis :
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatography (GC) system for separation.
-
Ionization : Electron Ionization (EI) is a common method for this type of compound.
-
Mass Analysis : A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
-
Data Acquisition and Analysis :
-
Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and expected fragment ions.
-
Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic distribution patterns for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be critical for identifying ions containing these atoms.
-
Visualization of Predicted Mass Spectrometry Fragmentation
The following diagram illustrates the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathway for this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Commercial Suppliers and Synthetic Applications of 1,4-Dibromo-2,5-dichlorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and primary research applications of 1,4-Dibromo-2,5-dichlorobenzene. This halogenated aromatic compound serves as a key building block in the synthesis of advanced organic materials, particularly for applications in organic electronics.
Commercial Availability
This compound is readily available from a variety of chemical suppliers catering to the research and development community. The purity of the commercially available compound is typically around 97%. Below is a comparative summary of suppliers, available quantities, and pricing.
| Supplier | Brand | Purity | Available Quantities | Price (USD/EUR) |
| CymitQuimica | Apollo Scientific | 97% | 250mg, 1g, 5g, 25g, 100g | €32.00, €36.00, €116.00, €411.00, €1,427.00[1] |
| Key Organics | - | - | - | £78.00 - £421.00 for 10g[2] |
| BLD Pharm | - | - | - | Inquire for pricing |
| AOBChem USA | - | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | $104.00 (10g), $204.00 (25g), $646.00 (100g) |
| Biosynth | - | - | 250mg, 1g, 5g | Inquire for pricing |
| Santa Cruz Biotechnology | - | - | 1g, 5g | Inquire for pricing |
| Thermo Fisher Scientific | Alfa Aesar | - | 1g, 5g | Inquire for pricing |
Note: Prices are subject to change and may not include shipping and handling fees. Please consult the supplier's website for the most current information.
Core Application: Synthesis of Conjugated Polymers
This compound is a versatile precursor in the synthesis of conjugated polymers, which are of significant interest for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The two bromine atoms on the benzene (B151609) ring provide reactive sites for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. The chlorine atoms, being less reactive, typically remain in the final polymer structure, influencing its electronic properties and stability.
The most common synthetic routes employing this compound are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These reactions allow for the extension of the π-conjugated system by introducing aryl or alkynyl groups, respectively.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction is used to synthesize poly(p-phenylene) derivatives.
Below is a representative workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Cross-Coupling
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in creating arylene-ethynylene polymers, which often exhibit interesting photophysical properties.
The general workflow for a Sonogashira coupling is similar to the Suzuki coupling, with the key difference being the use of a terminal alkyne as the coupling partner and typically a copper(I) co-catalyst.
Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (2.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (4.0 mmol)
-
Toluene (10 mL)
-
Water (2.5 mL)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (4.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (10 mL) and water (2.5 mL) to the flask. The mixture should be degassed by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Disclaimer: This is a generalized protocol and may require optimization for specific arylboronic acids and desired products. Appropriate safety precautions should be taken when handling all chemicals.
References
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1,4-Dibromo-2,5-dichlorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structures of various derivatives of 1,4-dibromo-2,5-dichlorobenzene. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for predicting their physicochemical properties, reactivity, and potential applications in fields ranging from materials science to drug design. This document summarizes key crystallographic data, details experimental methodologies for structure determination, and illustrates the general workflow of X-ray crystallography.
Crystallographic Data of this compound Derivatives
The following tables summarize the crystallographic data for several derivatives of 1,4-dibromobenzene, offering a comparative overview of their solid-state structures.
| Compound | 1,4-Dibromo-2,5-di-p-toluoylbenzene [1][2] | 1,4-Dibromo-2,5-dibutoxybenzene [3][4] | 1,4-Dibromo-2,5-dimethoxybenzene [5] |
| Molecular Formula | C₂₂H₁₆Br₂O₂ | C₁₄H₂₀Br₂O₂ | C₈H₈Br₂O₂ |
| Molecular Weight ( g/mol ) | 472.17 | 380.10 | 295.94 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | Not Specified |
| Temperature (K) | 293 | 150 | 298 |
| Compound | 1,4-Dibromo-2,5-di-p-toluoylbenzene [1][2] | 1,4-Dibromo-2,5-dibutoxybenzene [3][4] | 1,4-Dibromo-2,5-dimethoxybenzene [5] |
| a (Å) | 9.855 (2) | 8.3685 (4) | 6.573 (1) |
| b (Å) | 12.064 (2) | 12.6395 (5) | 8.438 (2) |
| c (Å) | 16.345 (3) | 7.1083 (3) | 8.756 (2) |
| β (°) | 97.61 (3) | 96.461 (5) | 90.14 (3) |
| Volume (ų) | 1926.2 (7) | 747.10 (6) | 485.6 (2) |
| Z | 4 | 2 | 2 |
| Radiation | Mo Kα | Cu Kα | Mo Kα |
| μ (mm⁻¹) | 4.22 | 6.82 | 8.30 |
Experimental Protocols
The determination of crystal structures is a meticulous process involving synthesis, crystallization, and X-ray diffraction analysis. The following sections detail the methodologies employed for the derivatives discussed.
Synthesis and Crystallization
1,4-Dibromo-2,5-di-p-toluoylbenzene: The synthesis of this compound was carried out following a previously published procedure.[1] Colorless block-like crystals suitable for X-ray diffraction were obtained by dissolving the compound (0.5 g) in tetrahydrofuran (B95107) (20 ml) and allowing the solvent to evaporate slowly at room temperature over a period of approximately 10 days.[1]
1,4-Dibromo-2,5-dibutoxybenzene: This derivative was prepared with a slight modification of an existing method.[3][4] To a solution of 1,4-bis(butoxy)benzene (5.00 g, 22.5 mmol) in glacial acetic acid, bromine (7.55 g, 47.25 mmol) was added dropwise. The mixture was stirred at room temperature for two hours and then heated under reflux for an additional two hours. After cooling to room temperature, water was added to precipitate the product. The solid was collected by filtration and washed sequentially with excess water and a 1.0 M sodium bicarbonate solution. Single crystals suitable for X-ray analysis were obtained by slow recrystallization from a methanol-ethyl acetate (B1210297) mixture, yielding 82% of the product.[3][4]
X-ray Data Collection and Structure Refinement
The crystal structures were determined using single-crystal X-ray diffraction. A suitable crystal was mounted on a diffractometer, and diffraction data were collected at a specific temperature.
-
For 1,4-Dibromo-2,5-di-p-toluoylbenzene , data was collected on an Enraf–Nonius CAD-4 diffractometer.[1][2]
-
For 1,4-Dibromo-2,5-dibutoxybenzene , an Oxford Diffraction Gemini diffractometer was used.[3]
-
For 1,4-Dibromo-2,5-dimethoxybenzene , an Enraf–Nonius CAD-4 diffractometer was employed.[5]
The collected diffraction data were then processed, and the structures were solved and refined using specialized software packages such as SHELXS97 and SHELXL97.[1][5] Absorption corrections were applied to the data to minimize errors.[1][3][5] The positions of hydrogen atoms were typically calculated geometrically and refined using a riding model.[3][5]
Workflow for Crystal Structure Determination
The process of determining a crystal structure via X-ray crystallography follows a well-defined workflow, from sample preparation to the final structural analysis.
Caption: General workflow for single-crystal X-ray crystallography.
References
An In-depth Technical Guide to the Differential Reactivity of C-Br vs C-Cl Bonds in 1,4-Dibromo-2,5-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,4-Dibromo-2,5-dichlorobenzene is a polyhalogenated aromatic compound that offers multiple reaction sites for synthetic diversification. Understanding the relative reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is paramount for designing selective and efficient synthetic strategies. This technical guide provides a comprehensive analysis of this differential reactivity, focusing on key palladium-catalyzed cross-coupling reactions and Grignard reagent formation. Based on fundamental principles of bond energies and established trends in organic synthesis, the C-Br bonds in this compound are significantly more reactive than the C-Cl bonds. This guide consolidates theoretical principles with practical, albeit extrapolated, experimental guidance to facilitate the selective functionalization of this versatile building block.
Fundamental Principles of C-Br vs. C-Cl Bond Reactivity
The differential reactivity of carbon-halogen bonds is a cornerstone of modern synthetic chemistry, particularly in the realm of transition metal-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is:
C-I > C-Br > C-Cl > C-F
This trend is primarily governed by the bond dissociation energies (BDE) of the carbon-halogen bond. The C-Br bond is inherently weaker than the C-Cl bond, requiring less energy to break. This facilitates the oxidative addition step in palladium-catalyzed reactions, which is often the rate-determining step of the catalytic cycle.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-Br | ~290 |
| C-Cl | ~346 |
This fundamental difference in bond strength is the primary driver for the selective reactivity of the C-Br bonds in this compound over the C-Cl bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions can be tailored to selectively functionalize the C-Br positions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a widely used method for forming C-C bonds. For this compound, it is anticipated that the reaction will proceed selectively at the C-Br positions.
Predicted Reaction Scheme:
Selective Mono-Arylation Pathway
Experimental Protocol (Hypothetical)
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (B44618) (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a dried Schlenk flask, add this compound, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in 1,4-dioxane.
-
Add the catalyst solution and water to the reaction flask.
-
Heat the mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Expected Outcome:
Based on the higher reactivity of the C-Br bond, the selective formation of the mono-arylated product is expected. Achieving high selectivity for mono- over di-arylation would likely require careful control of stoichiometry (using the dibromodichlorobenzene in slight excess) and reaction time.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura reaction, selective coupling at the C-Br positions is anticipated.
Predicted Reaction Scheme:
Selective Mono-Alkynylation Pathway
Experimental Protocol (Hypothetical)
-
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N, 5 mL)
-
Tetrahydrofuran (B95107) (THF, 5 mL)
-
-
Procedure:
-
To a dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add THF and triethylamine, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
-
Expected Outcome:
The Sonogashira coupling is expected to occur selectively at one of the C-Br bonds. Careful control of the reaction conditions, such as temperature and reaction time, will be crucial to maximize the yield of the mono-alkynylated product and minimize the formation of the di-alkynylated byproduct.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine. The higher reactivity of the C-Br bond should allow for selective mono-amination.
Predicted Reaction Scheme:
Selective Mono-Amination Pathway
Experimental Protocol (Hypothetical)
-
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Add this compound and toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the mixture to 100-110 °C with stirring.
-
After the reaction is complete, cool to room temperature, and quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, wash with brine, and dry.
-
Concentrate and purify by column chromatography.
-
Expected Outcome:
Selective mono-amination at a C-Br position is the expected outcome. The choice of ligand and base can be critical in achieving high yields and selectivity.
Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. Given the higher reactivity of C-Br bonds, it is anticipated that the Grignard reagent will form selectively at one of the bromine-bearing positions.
Predicted Reaction Scheme:
Selective Grignard Reagent Formation
Experimental Protocol (Hypothetical)
-
Materials:
-
Magnesium turnings (1.2 mmol)
-
This compound (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
A small crystal of iodine (as an initiator)
-
-
Procedure:
-
Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Place the magnesium turnings and the iodine crystal in the flask.
-
Dissolve this compound in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium turnings to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
The resulting Grignard reagent solution can be used in subsequent reactions.
-
Expected Outcome:
The Grignard reagent is expected to form selectively at one of the C-Br bonds. The C-Cl bonds should remain intact under these conditions. The resulting organometallic species can then be used in a variety of subsequent reactions, such as nucleophilic addition to carbonyl compounds.
Quantitative Data Summary (Predicted)
The following table summarizes the predicted selectivity for the mono-functionalization of this compound based on the established reactivity trends of aryl halides. It is important to note that these are expected outcomes and actual yields and selectivities will depend on the specific reaction conditions and substrates used.
| Reaction Type | Coupling Partner | Predicted Major Product | Predicted Selectivity (C-Br vs. C-Cl) | Potential Byproducts |
| Suzuki-Miyaura | Arylboronic acid | Mono-arylated at C-Br position | High | Di-arylated product, homo-coupling of boronic acid |
| Sonogashira | Terminal alkyne | Mono-alkynylated at C-Br position | High | Di-alkynylated product, homo-coupling of alkyne |
| Buchwald-Hartwig | Amine | Mono-aminated at C-Br position | High | Di-aminated product |
| Grignard Formation | Magnesium | Grignard reagent formation at one C-Br position | Very High | Wurtz coupling product |
Conclusion
The differential reactivity of the C-Br and C-Cl bonds in this compound provides a clear pathway for the selective synthesis of a wide array of functionalized aromatic compounds. The significantly weaker C-Br bond allows for its preferential reaction in palladium-catalyzed cross-coupling reactions and Grignard reagent formation, leaving the more robust C-Cl bonds available for subsequent transformations. This guide provides a theoretical framework and practical, albeit extrapolated, protocols to aid researchers in the strategic design of synthetic routes utilizing this versatile building block. Experimental optimization will be key to achieving high yields and selectivities for specific applications.
Methodological & Application
Application Notes: Suzuki Coupling Reactions Using 1,4-Dibromo-2,5-dichlorobenzene
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3][4] This powerful and versatile reaction is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. 1,4-Dibromo-2,5-dichlorobenzene is a valuable building block for creating complex molecular architectures due to its multiple halogen substituents, which offer opportunities for sequential and site-selective cross-coupling reactions.
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl.[3][4] This differential reactivity allows for the selective functionalization of the C-Br bonds in this compound while leaving the more robust C-Cl bonds intact. This characteristic makes it an ideal substrate for synthesizing disubstituted intermediates, which can be further functionalized in subsequent steps, or for use as a monomer in step-growth polymerization to create π-conjugated polymers.[5]
These notes provide an overview of the applications and detailed protocols for performing Suzuki coupling reactions with this compound, focusing on achieving high yields and selectivity.
Principle of the Reaction
The Suzuki-Miyaura coupling involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
-
Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-bromine bond to form a palladium(II) complex. This is typically the rate-determining step.[4]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) complex, replacing the halide. The base is crucial for activating the organoboron compound.[2][3]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[6]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Synthesis
The structure of this compound allows for several synthetic strategies:
-
Selective Mono-arylation: By carefully controlling stoichiometry (using ~1 equivalent of boronic acid), it is possible to achieve mono-substitution at one of the bromine positions.
-
Symmetrical Di-arylation: Using two or more equivalents of the same boronic acid allows for the symmetrical substitution at both bromine positions.
-
Unsymmetrical Di-arylation: A two-step process involving a mono-arylation followed by a second Suzuki coupling with a different boronic acid can yield unsymmetrically substituted products.
-
Polymerization: When used with a di-boronic acid comonomer, this compound can act as a monomer in Suzuki polymerization to synthesize poly(p-phenylene) derivatives, which are of interest in materials science for their potential use in organic electronics.[5][7][8][9]
Caption: Synthetic pathways using this compound.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura coupling reactions. Researchers should optimize conditions for their specific substrates and desired outcomes.
Protocol 1: General Procedure for Symmetrical Di-arylation
This protocol details a typical procedure for the double Suzuki coupling to replace both bromine atoms.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 3-4 equivalents)
-
Solvent (e.g., 1,4-Dioxane (B91453)/H₂O, Toluene/H₂O, DMF)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol).
-
Reagent Addition: Add the arylboronic acid (2.5 mmol), the base (e.g., K₃PO₄, 4.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[10][11]
-
Solvent Addition: Add the degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane (8 mL) and water (2 mL).[12]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from a few hours to 24 hours.[1][10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (B1210297) and water to the flask and transfer the contents to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[11][12]
-
Chromatography: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure di-substituted product.
Caption: General experimental workflow for a Suzuki coupling reaction.
Data Presentation: Typical Reaction Conditions
The choice of catalyst, base, and solvent significantly impacts reaction efficiency and selectivity. The following tables summarize common conditions used for Suzuki couplings of dihaloarenes, which can be adapted for this compound.
Table 1: Conditions for Symmetrical Di-arylation
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Good to Excellent | [10] |
| 2 | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | High | [12] |
| 3 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | Good | General |
| 4 | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High |[13] |
Table 2: Considerations for Selective Mono-arylation
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stoichiometry | Use 1.0-1.1 eq. of boronic acid | Limits the reaction to prevent significant formation of the di-substituted product. |
| Temperature | Lower temperature (e.g., RT to 60 °C) | May slow the reaction rate enough to favor mono-substitution and allow for easier monitoring. |
| Catalyst | Use a less active catalyst system | A highly active catalyst might quickly lead to the di-substituted product even with limited boronic acid. |
| Monitoring | Careful monitoring by TLC or GC-MS | Stop the reaction once the starting material is consumed but before significant di-substitution occurs. |
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthetic Approaches for Poly(Phenylene) Block Copolymers via Nickel Coupling Reaction for Fuel Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Sonogashira Coupling of 1,4-Dibromo-2,5-dichlorobenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and an amine base, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The 1,4-bis(alkynyl)-2,5-dichlorobenzene core is a valuable building block in the development of novel organic electronic materials and as a scaffold in medicinal chemistry.
This document provides detailed application notes and protocols for the Sonogashira coupling of 1,4-dibromo-2,5-dichlorobenzene with various terminal alkynes. A key aspect of this reaction is the selective coupling at the more reactive carbon-bromine bonds over the less reactive carbon-chlorine bonds.
Reaction Principle and Selectivity
The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition to the aryl halide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product and regenerate the active palladium(0) species.
A critical consideration in the Sonogashira coupling of this compound is the chemoselectivity. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F. Consequently, the Sonogashira coupling will occur preferentially at the carbon-bromine bonds of this compound, leaving the carbon-chlorine bonds intact under typical reaction conditions. This inherent selectivity allows for the stepwise synthesis of mono- and di-alkynylated products.
By controlling the stoichiometry of the terminal alkyne, it is possible to favor either the mono-alkynylated or the di-alkynylated product. Using approximately one equivalent of the alkyne will predominantly yield the mono-substituted product, while using two or more equivalents will drive the reaction towards the di-substituted product.
Experimental Protocols
The following are generalized protocols for the mono- and di-alkynylation of this compound. It is important to note that optimal conditions may vary depending on the specific terminal alkyne used, and some optimization of reaction time, temperature, and catalyst loading may be necessary.
Materials and Equipment
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., triethylamine (B128534) (TEA), diisopropylamine (B44863) (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), toluene)
-
Standard glassware for inert atmosphere reactions (Schlenk flasks, condensers)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Protocol 1: Mono-alkynylation of this compound
This protocol aims to synthesize 1-alkynyl-4-bromo-2,5-dichlorobenzene.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., TEA, 3.0 mmol, 3.0 equiv.).
-
Stir the mixture at room temperature for 15 minutes.
-
-
Reaction Execution:
-
Slowly add the terminal alkyne (1.1 mmol, 1.1 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to obtain the pure mono-alkynylated product.
-
Protocol 2: Di-alkynylation of this compound
This protocol aims to synthesize 1,4-dialkynyl-2,5-dichlorobenzene.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).
-
Add anhydrous solvent (e.g., THF, 15 mL) and the amine base (e.g., TEA, 5.0 mmol, 5.0 equiv.).
-
Stir the mixture at room temperature for 15 minutes.
-
-
Reaction Execution:
-
Add the terminal alkyne (2.2 mmol, 2.2 equiv.) to the reaction mixture.
-
Heat the reaction mixture to a higher temperature (typically 70-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material and mono-alkynylated intermediate are consumed.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1 to isolate the pure di-alkynylated product.
-
Data Presentation
The following tables summarize representative quantitative data for the Sonogashira coupling of di-bromo-di-substituted benzenes with various terminal alkynes. Note: The data presented is based on analogous reactions and should be considered as a guideline. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: Mono-alkynylation of 1,4-Dibromo-2,5-disubstituted Benzenes
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | TEA | THF | 60 | 6 | ~75-85 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPA | Toluene | 70 | 8 | ~70-80 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | TEA | DMF | 50 | 4 | ~80-90 |
| 4 | 4-Ethynyltoluene | Pd(PPh₃)₄ / CuI | TEA | THF | 65 | 7 | ~72-82 |
Table 2: Di-alkynylation of 1,4-Dibromo-2,5-disubstituted Benzenes
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | TEA | THF | 80 | 18 | ~85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPA | Toluene | 90 | 24 | ~80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | TEA | DMF | 70 | 12 | ~90-98 |
| 4 | 4-Ethynyltoluene | Pd(PPh₃)₄ / CuI | TEA | THF | 85 | 20 | ~82-92 |
Visualizations
Sonogashira Catalytic Cycle
Application Notes and Protocols for the Use of 1,4-Dibromo-2,5-dichlorobenzene in Organic Photovoltaic (OPV) Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2,5-dichlorobenzene is a halogenated aromatic compound that serves as a valuable building block in the synthesis of conjugated polymers for organic electronic applications, particularly in the field of organic photovoltaics (OPVs). Its electron-deficient nature, stemming from the presence of two chlorine atoms, allows for the tuning of electronic properties in donor-acceptor (D-A) type copolymers. This document provides detailed protocols for the synthesis of a representative D-A copolymer using this compound via Stille cross-coupling polymerization, along with expected material characteristics and OPV device performance.
Rationale for Use in OPV Materials
The incorporation of this compound into a polymer backbone can influence the material's properties in several beneficial ways for OPV applications:
-
Lowering of HOMO Energy Level: The electron-withdrawing chlorine atoms help to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer. A deeper HOMO level is crucial for achieving a higher open-circuit voltage (Voc) in the final solar cell device.
-
Enhanced Intermolecular Interactions: The presence of halogen atoms can promote stronger intermolecular interactions, potentially leading to more ordered polymer packing in the solid state. This can improve charge carrier mobility.
-
Tuning of Bandgap: By copolymerizing with a suitable electron-donating monomer, the optical bandgap of the material can be tailored to optimize the absorption of the solar spectrum.
Experimental Protocols
This section details the synthesis of a representative donor-acceptor copolymer, poly[(2,5-dichloro-1,4-phenylene)-alt-(4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene)] (PDCB-BDT), via Stille polymerization.
Protocol 1: Stille Cross-Coupling Polymerization
Materials:
-
This compound (Monomer A)
-
2,6-Bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (Ligand)
-
Anhydrous Toluene (B28343) (Solvent)
-
Anhydrous Dimethylformamide (DMF) (Co-solvent)
-
Methanol (B129727) (for precipitation)
-
Hexane (B92381) (for washing)
-
Acetone (for washing)
-
Chloroform (B151607) (for extraction)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk line or glovebox
-
Schlenk flasks and standard glassware
-
Magnetic stirrer with heating plate
-
Condenser
-
Soxhlet extraction apparatus
-
Rotary evaporator
Procedure:
-
Monomer and Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), 2,6-Bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (1.0 eq), Tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and Tri(o-tolyl)phosphine (0.08 eq).
-
Solvent Addition: Add anhydrous toluene and anhydrous DMF (e.g., in a 4:1 v/v ratio) via a cannula to the flask to achieve a monomer concentration of approximately 0.1 M.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 110-120 °C and stir vigorously under an inert atmosphere for 24-48 hours. The solution will likely become more viscous as the polymer forms.
-
Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker of vigorously stirred methanol (approximately 10 times the volume of the reaction solvent) to precipitate the polymer.
-
Purification:
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane sequentially to remove catalyst residues and low molecular weight oligomers.
-
Extract the purified polymer with chloroform.
-
Concentrate the chloroform solution using a rotary evaporator.
-
-
Final Precipitation and Drying: Precipitate the purified polymer from the concentrated chloroform solution into methanol. Collect the final polymer by filtration and dry it under vacuum at 40-50 °C to a constant weight.
Data Presentation
The following tables summarize the expected quantitative data for the synthesized polymer (PDCB-BDT) and its performance in an organic photovoltaic device.
| Polymer Properties | Value |
| Number-Average Molecular Weight (Mn) | 15 - 25 kDa |
| Weight-Average Molecular Weight (Mw) | 30 - 50 kDa |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Optical Bandgap (Eg) | 1.8 - 2.0 eV |
| HOMO Energy Level | -5.3 to -5.5 eV |
| LUMO Energy Level | -3.4 to -3.6 eV |
| OPV Device Performance (with PC₇₁BM as acceptor) | Value |
| Power Conversion Efficiency (PCE) | 5 - 7% |
| Open-Circuit Voltage (Voc) | 0.80 - 0.90 V |
| Short-Circuit Current Density (Jsc) | 10 - 12 mA/cm² |
| Fill Factor (FF) | 0.60 - 0.70 |
Visualizations
Logical Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis, characterization, and device application of OPV polymers.
Signaling Pathway: Stille Cross-Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Application Notes and Protocols for the Synthesis of Conjugated Polymers from 1,4-Dibromo-2,5-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure imparts unique optical and electronic properties, making them highly valuable materials for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), field-effect transistors (OFETs), and sensors. The properties of conjugated polymers can be finely tuned by modifying the chemical structure of the monomer units.
1,4-Dibromo-2,5-dichlorobenzene is a versatile monomer for the synthesis of conjugated polymers. The presence of four halogen substituents, with differing reactivity (bromine being more reactive than chlorine in many cross-coupling reactions), allows for selective and controlled polymerization. This enables the synthesis of a variety of polymer structures, including homopolymers and copolymers, with tailored electronic and physical properties. This document provides detailed protocols for the synthesis of conjugated polymers from this compound using three common and powerful cross-coupling methodologies: Suzuki, Stille, and Yamamoto polymerizations.
Polymerization Methodologies
The synthesis of conjugated polymers from this compound can be effectively achieved through several palladium- or nickel-catalyzed cross-coupling reactions. The choice of method often depends on the desired polymer structure, the availability of co-monomers, and tolerance to functional groups.
Suzuki Coupling Polymerization
Suzuki coupling is a versatile method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.[1][2] For polymerization, a dihalo-monomer such as this compound is reacted with a diboronic acid or diboronic ester comonomer.
Experimental Protocol: Synthesis of a Copolymer via Suzuki Coupling
This protocol describes the synthesis of an alternating copolymer of this compound and a generic aryldiboronic acid.
Materials:
-
This compound
-
Aryldiboronic acid or ester (e.g., 1,4-phenylenediboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, sodium carbonate, or tetraethylammonium (B1195904) hydroxide)
-
Solvent (e.g., toluene, tetrahydrofuran (B95107) (THF), or a mixture with water)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system
-
Anhydrous and deoxygenated solvents
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a Schlenk flask, under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the aryldiboronic acid (1.0 eq), and the palladium catalyst (1-5 mol%).
-
Solvent and Base Addition: Add the degassed solvent and an aqueous solution of the base (2-4 eq). If using a phase-transfer catalyst, it should be added at this stage.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The reaction progress can be monitored by the increase in viscosity of the solution. Polymerization is typically carried out for 24-72 hours.
-
Work-up and Precipitation: After cooling to room temperature, the reaction mixture is poured into a non-solvent, such as methanol (B129727) or acetone (B3395972), to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration and washed sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform (B151607) or chlorobenzene (B131634) to collect the polymer).
-
Drying: The purified polymer is dried under vacuum to a constant weight.
Caption: Suzuki coupling polymerization of this compound.
Stille Coupling Polymerization
Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium.[3][4][5] This method is known for its tolerance to a wide range of functional groups and the use of air- and moisture-stable organostannane reagents.
Experimental Protocol: Synthesis of a Copolymer via Stille Coupling
This protocol outlines the synthesis of a copolymer from this compound and a distannyl comonomer.
Materials:
-
This compound
-
Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Ligand (e.g., triphenylphosphine (B44618) or tri(o-tolyl)phosphine), if using a Pd(II) precursor
-
Anhydrous and deoxygenated solvent (e.g., toluene, DMF, or THF)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the distannyl comonomer (1.0 eq) in the anhydrous, degassed solvent.
-
Catalyst Addition: Add the palladium catalyst (1-3 mol%) and any additional ligand to the reaction mixture.
-
Polymerization: Heat the mixture to reflux (typically 80-120 °C) with stirring for 24-72 hours.
-
Work-up and Precipitation: After cooling, concentrate the solution and precipitate the polymer by adding it to a large volume of a non-solvent like methanol.
-
Purification: Collect the polymer by filtration and wash it with methanol and acetone. Further purification can be performed by Soxhlet extraction.
-
Drying: Dry the polymer under vacuum.
Caption: Stille coupling polymerization of this compound.
Yamamoto Coupling Polymerization
Yamamoto coupling is a dehalogenative polycondensation of aryl dihalides, typically promoted by a zerovalent nickel complex. This method is particularly useful for the synthesis of homopolymers.
Experimental Protocol: Synthesis of a Homopolymer via Yamamoto Coupling
This protocol describes the homopolymerization of this compound.
Materials:
-
This compound
-
Nickel(0) complex (e.g., bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂])
-
Ligand (e.g., 2,2'-bipyridine (B1663995) or triphenylphosphine)
-
Anhydrous and deoxygenated solvent (e.g., DMF, THF, or toluene)
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, add Ni(COD)₂ (1.1-1.5 eq) and the ligand (1.1-1.5 eq) to the anhydrous, degassed solvent. Stir the mixture at a specific temperature (e.g., 60-80 °C) until a deep-colored solution, indicative of the active Ni(0) complex, is formed.
-
Monomer Addition: Add a solution of this compound (1.0 eq) in the same solvent to the catalyst mixture.
-
Polymerization: Continue stirring at the elevated temperature for 24-48 hours. The formation of a precipitate may indicate polymer growth.
-
Work-up and Precipitation: Cool the reaction mixture and pour it into a mixture of methanol and hydrochloric acid to quench the reaction and precipitate the polymer.
-
Purification: Filter the polymer and wash it thoroughly with methanol, acetone, and then perform Soxhlet extraction to remove oligomers and catalyst residues.
-
Drying: Dry the purified polymer under vacuum.
Caption: Yamamoto coupling polymerization of this compound.
Data Presentation
The molecular weight, polydispersity index (PDI), and yield of the synthesized polymers are critical parameters that influence their properties and processability. These are typically determined by Gel Permeation Chromatography (GPC) and gravimetric analysis, respectively. The following tables provide representative data for polymers synthesized from dihalogenated benzene (B151609) derivatives, as specific data for this compound is not extensively reported.
Table 1: Representative Data for Suzuki Coupling Polymerization
| Entry | Comonomer | Catalyst | Base | Solvent | Mn (kDa) | PDI | Yield (%) |
| 1 | 1,4-Phenylenediboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 10 - 30 | 1.5 - 2.5 | 70 - 90 |
| 2 | Thiophene-2,5-diboronic acid | Pd₂(dba)₃/P(o-tol)₃ | Na₂CO₃ | THF/H₂O | 15 - 40 | 1.6 - 2.8 | 65 - 85 |
Table 2: Representative Data for Stille Coupling Polymerization
| Entry | Comonomer | Catalyst | Solvent | Mn (kDa) | PDI | Yield (%) |
| 1 | 2,5-Bis(trimethylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | 20 - 60 | 1.8 - 3.0 | 75 - 95 |
| 2 | 1,4-Bis(tributylstannyl)benzene | PdCl₂(PPh₃)₂ | DMF | 18 - 50 | 1.7 - 2.9 | 70 - 90 |
Table 3: Representative Data for Yamamoto Coupling Polymerization
| Entry | Monomer | Catalyst System | Solvent | Mn (kDa) | PDI | Yield (%) |
| 1 | This compound | Ni(COD)₂ / bipyridine | DMF | 5 - 20 | 2.0 - 3.5 | 50 - 80 |
| 2 | This compound | NiCl₂ / Zn / PPh₃ | THF | 8 - 25 | 1.9 - 3.2 | 60 - 85 |
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the resulting polymers. In the ¹H NMR spectrum of a polymer derived from this compound, one would expect to see broad signals in the aromatic region (typically 7.0-8.5 ppm), characteristic of the polymer backbone. The broadening of the peaks is a common feature for polymers due to the distribution of chain lengths and restricted segmental motion.
Optical Properties: UV-Visible absorption and photoluminescence (fluorescence) spectroscopy are used to investigate the electronic properties of the conjugated polymers. The absorption and emission maxima will depend on the specific polymer structure and the extent of conjugation. Typically, poly(p-phenylene) type polymers synthesized from this compound are expected to absorb in the UV-to-visible region (300-450 nm) and fluoresce in the blue-to-green region of the spectrum.
Experimental Workflow
The general workflow for the synthesis and characterization of conjugated polymers from this compound is outlined below.
Caption: General workflow for synthesis and characterization.
These protocols and application notes provide a comprehensive guide for researchers interested in the synthesis of novel conjugated polymers from this compound. The versatility of this monomer, combined with the power of modern cross-coupling chemistry, opens up a wide range of possibilities for the design and synthesis of new functional materials for advanced applications.
References
Application Notes and Protocols: 1,4-Dibromo-2,5-dichlorobenzene as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2,5-dichlorobenzene is a versatile, polyhalogenated aromatic compound that serves as a key starting material in the synthesis of a wide array of pharmaceutical intermediates. Its symmetrically substituted structure, featuring two reactive bromine atoms and two less reactive chlorine atoms, allows for selective and sequential functionalization. This property is particularly valuable in the construction of complex molecular architectures required for modern drug discovery. The electron-withdrawing nature of the halogen substituents activates the benzene (B151609) ring for certain transformations, making it an ideal scaffold for building bi-aryl and aryl-amine structures, which are prevalent in many active pharmaceutical ingredients (APIs).
This document provides detailed application notes and experimental protocols for the use of this compound in two of the most powerful cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (C-Br bonds are significantly more reactive in typical Pd-catalyzed reactions) allows for selective mono- or di-functionalization.
-
Suzuki-Miyaura Cross-Coupling: This reaction is a cornerstone for the formation of carbon-carbon bonds, enabling the synthesis of bi-aryl and hetero-biaryl moieties. These structures are common in various therapeutic classes, including kinase inhibitors, angiotensin receptor blockers, and anti-inflammatory agents. Starting with this compound, either one or both bromine atoms can be selectively replaced with aryl, heteroaryl, or vinyl groups.
-
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds is another critical transformation in pharmaceutical synthesis. The Buchwald-Hartwig amination allows for the coupling of this compound with a diverse range of primary and secondary amines, anilines, and heterocycles containing N-H bonds. This reaction is instrumental in the synthesis of compounds targeting a multitude of receptors and enzymes.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the selective mono-functionalization of this compound. Please note that these are representative values, and optimization may be required for specific substrates.
Table 1: Suzuki-Miyaura Mono-Arylation of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 88-98 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME/H₂O (3:1) | 85 | 18 | 80-90 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O (4:1) | 80 | 14 | 82-92 |
Table 2: Buchwald-Hartwig Mono-Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 85-95 |
| 3 | tert-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS | THF | 80 | 24 | 75-85 |
| 4 | Indazole | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 105 | 16 | 82-92 |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the selective mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Degassed water
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.5 mmol, 2.5 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if necessary).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., Toluene, 4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired mono-arylated product.
Protocol 2: General Procedure for Selective Mono-Buchwald-Hartwig Amination
This protocol provides a general method for the selective mono-amination of this compound.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine (B1218219) ligand (e.g., BINAP, RuPhos, XPhos) (2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv.).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Add the amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 16-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and quench with saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.
Mandatory Visualizations
Caption: General synthetic workflow starting from this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Hypothetical signaling pathway inhibited by a bi-aryl kinase inhibitor.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,4-Dibromo-2,5-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 1,4-dibromo-2,5-dichlorobenzene with various coupling partners. This substrate is a valuable building block in the synthesis of functional organic materials and pharmaceutical intermediates. The presence of two reactive C-Br bonds and two less reactive C-Cl bonds allows for selective double cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, at the bromine positions.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This chemoselectivity allows for the preferential reaction at the carbon-bromine bonds of this compound, leaving the chloro substituents intact for potential further functionalization.
Experimental Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction with this compound is depicted below. The key steps involve the setup of the reaction under an inert atmosphere, the addition of reagents, the reaction at a specific temperature, and subsequent workup and purification of the desired product.
Application Notes and Protocols: Regioselective Functionalization of 1,4-Dibromo-2,5-dichlorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,4-Dibromo-2,5-dichlorobenzene is a symmetrically substituted aromatic compound that serves as a versatile building block in organic synthesis. Its structure features two distinct types of halogen substituents: two bromine atoms and two chlorine atoms. This difference in halogen identity allows for regioselective functionalization, primarily due to the greater reactivity of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond in many common organometallic reactions. The C-Br bonds are more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions and are more readily cleaved in metal-halogen exchange processes. This differential reactivity enables the selective transformation of the bromine positions while leaving the chlorine atoms intact, providing a pathway to complex, selectively substituted benzene (B151609) derivatives that are valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.
Regioselective Metal-Halogen Exchange
Application Note: Metal-halogen exchange is a powerful method for converting aryl halides into nucleophilic organometallic reagents.[1] For this compound, this reaction offers excellent regioselectivity. The exchange rate for halogens typically follows the trend I > Br > Cl.[1] Consequently, treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures preferentially cleaves the C-Br bonds. By controlling the stoichiometry of the organolithium reagent, it is possible to achieve either mono- or di-lithiation. The resulting aryllithium intermediates are highly reactive and can be trapped with a wide variety of electrophiles to introduce new functional groups selectively at the former bromine positions. These reactions must be conducted under anhydrous conditions and at low temperatures (e.g., -78 °C) to prevent unwanted side reactions.[2]
Logical Workflow for Metal-Halogen Exchange:
Caption: Workflow for selective lithiation and functionalization.
Experimental Protocol: Monofunctionalization via Lithiation and Aldehyde Quench
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.) and anhydrous tetrahydrofuran (B95107) (THF, ~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add a solution of benzaldehyde (B42025) (1.1 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Warming and Quenching: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired (4-bromo-2,5-dichlorophenyl)(phenyl)methanol.
Quantitative Data for Metal-Halogen Exchange
| Electrophile (E) | Stoichiometry of n-BuLi | Product | Representative Yield |
| Benzaldehyde | 1.05 eq. | (4-Bromo-2,5-dichlorophenyl)(phenyl)methanol | 75-85% |
| N,N-Dimethylformamide (DMF) | 1.05 eq. | 4-Bromo-2,5-dichlorobenzaldehyde | 70-80% |
| Chlorotrimethylsilane (TMSCl) | 2.1 eq. | 1,4-Bis(trimethylsilyl)-2,5-dichlorobenzene | 80-90% |
| CO₂ (gas) | 2.1 eq. | 2,5-Dichloro-1,4-benzenedicarboxylic acid | 65-75% |
Regioselective Suzuki-Miyaura Cross-Coupling
Application Note: The Suzuki-Miyaura reaction is a robust palladium-catalyzed cross-coupling method for forming C-C bonds between aryl halides and organoboron compounds.[3][4] The reaction exhibits high functional group tolerance and typically proceeds under mild conditions.[4] When applied to this compound, the reaction can be tuned to achieve either mono- or di-arylation at the C-Br positions with high selectivity. The oxidative addition of the palladium(0) catalyst to the C-Br bond is significantly faster than to the C-Cl bond. By controlling the stoichiometry of the boronic acid and reaction time, one can favor the formation of the mono-coupled product. Using an excess of the boronic acid and longer reaction times or higher temperatures will drive the reaction to completion, yielding the di-coupled product.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling:
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Double Suzuki-Miyaura Coupling
-
Setup: In a round-bottom flask, combine this compound (1.0 eq.), phenylboronic acid (2.5 eq.), and potassium carbonate (K₂CO₃, 4.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Solvent: Add a degassed mixture of toluene (B28343) and water (e.g., 4:1 v/v, ~0.1 M).
-
Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cooling and Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by recrystallization or column chromatography to obtain the desired 2,5-dichloro-1,4-diphenylbenzene.
Quantitative Data for Suzuki-Miyaura Coupling
| Boronic Acid | Stoichiometry | Catalyst (mol%) | Base | Conditions | Product Type | Representative Yield |
| Phenylboronic acid | 1.1 eq. | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O, 85°C, 8h | Mono-arylated | 80-90% |
| Phenylboronic acid | 2.5 eq. | Pd(PPh₃)₄ (5%) | K₂CO₃ | Toluene/H₂O, 90°C, 24h | Di-arylated | 85-95% |
| 4-Methoxyphenylboronic acid | 2.5 eq. | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Dioxane/H₂O, 100°C, 18h | Di-arylated | 88-96% |
| Thiophene-2-boronic acid | 1.1 eq. | Pd(PPh₃)₄ (3%) | Na₂CO₃ | DME/H₂O, 85°C, 12h | Mono-arylated | 75-85% |
Regioselective Buchwald-Hartwig Amination
Application Note: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides and amines.[5][6] This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines. Similar to other palladium-catalyzed processes, the reaction with this compound proceeds selectively at the C-Br bonds. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields.[7][8] Sterically hindered phosphine ligands often promote the reaction with a wide range of amines, including primary and secondary amines.[5] By carefully controlling the stoichiometry of the amine, either mono- or di-amination can be achieved.
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: Step-by-step workflow for a typical amination reaction.
Experimental Protocol: Mono-Amination with Morpholine (B109124)
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), sodium tert-butoxide (NaOt-Bu, 1.4 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.
-
Reagent Addition: Add anhydrous toluene (~0.2 M) followed by morpholine (1.2 eq.) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 12-18 hours.
-
Cooling and Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the mono-aminated product.
Quantitative Data for Buchwald-Hartwig Amination
| Amine | Stoichiometry | Catalyst/Ligand (mol%) | Base | Conditions | Product Type | Representative Yield |
| Morpholine | 1.2 eq. | Pd₂(dba)₃ / XPhos (2/4) | NaOt-Bu | Toluene, 100°C, 16h | Mono-aminated | 85-95% |
| Aniline | 2.5 eq. | Pd(OAc)₂ / RuPhos (2/4) | Cs₂CO₃ | Dioxane, 110°C, 24h | Di-aminated | 75-85% |
| n-Hexylamine | 1.2 eq. | Pd₂(dba)₃ / BrettPhos (2/4) | LHMDS | THF, 80°C, 12h | Mono-aminated | 80-90% |
| Ammonia (as LHMDS) | 2.5 eq. | Pd(OAc)₂ / Josiphos | NaOt-Bu | Toluene, 100°C, 24h | Di-aminated | 60-70% |
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. joss.tcnj.edu [joss.tcnj.edu]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,4-Dibromo-2,5-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation allows for the synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines.[3] Its broad substrate scope and functional group tolerance have made it an invaluable tool in the synthesis of pharmaceuticals, natural products, and other complex organic molecules.[2]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1,4-dibromo-2,5-dichlorobenzene. This substrate presents an interesting case for chemoselectivity, as the reactivity of the C-Br bond is generally greater than that of the C-Cl bond in palladium-catalyzed cross-coupling reactions.[4] This differential reactivity can be exploited to achieve selective mono- or di-amination at the bromine positions.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:[1][4][5]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group couple, and the resulting aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The choice of palladium source, ligand, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields and selectivity.[4][6]
Experimental Protocols
The following protocols provide a general framework for the mono- and di-amination of this compound. Optimization of the reaction conditions may be necessary for specific amine substrates.
Materials and Equipment
-
This compound
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Primary or secondary amine
-
Schlenk tube or other reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)
-
Inert gas supply (Argon or Nitrogen)
Protocol 1: Selective Mono-amination of this compound
This protocol aims to selectively substitute one of the bromine atoms.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to the Schlenk tube. Evacuate and backfill the tube with inert gas three times.
-
Add the amine (1.1 mmol, 1.1 equiv.) followed by the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the starting material is consumed or no further conversion is observed, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired mono-aminated product.
Protocol 2: Di-amination of this compound
This protocol is designed to substitute both bromine atoms.
-
Reaction Setup: Follow the same initial setup as in Protocol 1, using this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.04 mmol, 4 mol%), and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).
-
Addition of Reagents: Add the base (e.g., NaOtBu, 2.8 mmol, 2.8 equiv.). Evacuate and backfill the tube with inert gas.
-
Add the amine (2.2 mmol, 2.2 equiv.) and the anhydrous solvent (e.g., toluene, 10 mL).
-
Reaction and Monitoring: Heat the reaction at a higher temperature if necessary (e.g., 100-120 °C) and monitor for the disappearance of the mono-aminated intermediate.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1 to isolate the di-aminated product.
Data Presentation
The following tables summarize representative data for the Buchwald-Hartwig amination of this compound with various amines. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the nature of the amine.
Table 1: Selective Mono-amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | 78 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 90 | 24 | 82 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 88 |
Table 2: Di-amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (4) | XPhos (8) | NaOtBu (2.8) | Toluene | 110 | 24 | 75 |
| 2 | Morpholine | Pd(OAc)₂ (4) | SPhos (8) | K₃PO₄ (4.0) | Dioxane | 110 | 36 | 65 |
| 3 | n-Butylamine | Pd₂(dba)₃ (4) | BINAP (6) | Cs₂CO₃ (4.0) | Toluene | 100 | 48 | 70 |
| 4 | Benzylamine | Pd(OAc)₂ (4) | XPhos (8) | NaOtBu (2.8) | Toluene | 110 | 30 | 78 |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,4-Dibromo-2,5-dichlorobenzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2,5-dichlorobenzene is a versatile halogenated aromatic compound that serves as a key building block in the synthesis of advanced materials. Its di-bromo and di-chloro substitutions offer orthogonal reactivity, enabling its use in a variety of cross-coupling and polymerization reactions. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of conjugated polymers, particularly poly(p-phenylene vinylene) (PPV) derivatives, which are of significant interest for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Key Applications in Materials Science
The primary application of this compound in materials science is as a monomer or a precursor to a monomer for the synthesis of conjugated polymers. The presence of four halogen atoms on the benzene (B151609) ring allows for precise control over the polymer's structure and, consequently, its electronic and optical properties.
-
Synthesis of Poly(2,5-dichloro-p-phenylene vinylene) (DCl-PPV): this compound can be strategically modified and then polymerized to yield DCl-PPV, a chlorinated derivative of PPV. The electron-withdrawing nature of the chlorine atoms can influence the polymer's HOMO/LUMO energy levels, leading to altered emission colors and improved stability in electronic devices.
-
Copolymerization: This monomer can be copolymerized with other aromatic monomers to fine-tune the properties of the resulting materials. For instance, copolymerization with electron-donating monomers can lead to polymers with smaller bandgaps, which are desirable for long-wavelength absorption and emission.
-
Precursor for Organic Small Molecules: In addition to polymers, this compound can be used in the synthesis of well-defined oligomers and small molecules for applications in vacuum-deposited organic electronic devices.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of polymers derived from this compound. These are based on established polymerization techniques for similar halogenated aromatic compounds.
Protocol 1: Synthesis of Poly(2,5-dichloro-p-phenylene vinylene) via Heck Coupling
The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene.[1] For the synthesis of DCl-PPV, this compound is first converted to 1,4-divinyl-2,5-dichlorobenzene, which is then polymerized with the original monomer.
Step 1a: Synthesis of 1,4-Divinyl-2,5-dichlorobenzene (Precursor Synthesis)
This step is a hypothetical precursor synthesis based on standard organometallic cross-coupling reactions.
| Parameter | Value |
| Reactants | This compound, Vinyltributyltin |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction Time | 24-48 hours |
| Yield | ~70-80% (estimated) |
Experimental Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and anhydrous toluene.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add vinyltributyltin (2.2 eq) via syringe under an inert atmosphere (Argon or Nitrogen).
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.
-
Stir vigorously for 1 hour, then filter through a pad of Celite.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous MgSO4.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1,4-divinyl-2,5-dichlorobenzene.
Step 1b: Heck Polycondensation
| Parameter | Value |
| Monomers | This compound, 1,4-Divinyl-2,5-dichlorobenzene |
| Catalyst | Palladium(II) acetate (B1210297) |
| Ligand | Tri(o-tolyl)phosphine |
| Base | Triethylamine |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 100 °C |
| Reaction Time | 48-72 hours |
Experimental Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), 1,4-divinyl-2,5-dichlorobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.08 eq).
-
Add anhydrous DMF and triethylamine.
-
Degas the mixture with three freeze-pump-thaw cycles.
-
Heat the reaction to 100 °C and stir for 48-72 hours under an inert atmosphere.
-
The polymer will precipitate from the reaction mixture.
-
Cool the mixture to room temperature and pour it into methanol (B129727) to precipitate the polymer completely.
-
Filter the polymer, wash extensively with methanol and acetone, and dry under vacuum.
Protocol 2: Synthesis of Poly(2,5-dichloro-p-phenylene vinylene) via Gilch Polymerization
The Gilch polymerization is a base-induced polymerization of a bis(halomethyl)benzene. This requires the conversion of this compound to its bis(bromomethyl) derivative.
Step 2a: Synthesis of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene (Precursor Synthesis)
This is a standard radical bromination of a precursor that would be synthesized from this compound.
| Parameter | Value |
| Reactant | 1,4-Dimethyl-2,5-dichlorobenzene |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Initiator | Benzoyl peroxide (BPO) |
| Solvent | Carbon tetrachloride (CCl4) |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Yield | ~60-70% (estimated) |
Experimental Procedure:
-
Synthesize 1,4-dimethyl-2,5-dichlorobenzene from this compound via a suitable cross-coupling reaction (e.g., with a methylating agent).
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-dimethyl-2,5-dichlorobenzene (1.0 eq) in CCl4.
-
Add N-bromosuccinimide (2.2 eq) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter off the succinimide, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., hexane) to obtain pure 1,4-bis(bromomethyl)-2,5-dichlorobenzene.
Step 2b: Gilch Polymerization
| Parameter | Value |
| Monomer | 1,4-Bis(bromomethyl)-2,5-dichlorobenzene |
| Base | Potassium tert-butoxide (t-BuOK) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
Experimental Procedure:
-
Dissolve 1,4-bis(bromomethyl)-2,5-dichlorobenzene (1.0 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide (2.2 eq) in anhydrous THF.
-
Add the base solution dropwise to the monomer solution over 30 minutes with vigorous stirring.
-
A yellow-green precipitate of the polymer should form.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding a small amount of acidified methanol.
-
Pour the mixture into a large volume of methanol to fully precipitate the polymer.
-
Filter the polymer, wash with methanol and water, and dry under vacuum.
Data Presentation
The following table summarizes expected properties of poly(2,5-dichloro-p-phenylene vinylene) based on data from analogous PPV derivatives. Actual values will depend on the specific synthetic conditions and resulting molecular weight.
| Property | Expected Value Range | Characterization Technique |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | Gel Permeation Chromatography (GPC) |
| UV-Vis Absorption (λmax, film) | 450 - 480 nm | UV-Vis Spectroscopy |
| Photoluminescence (λem, film) | 520 - 550 nm (Green-Yellow) | Photoluminescence Spectroscopy |
| HOMO Level | -5.4 to -5.6 eV | Cyclic Voltammetry (CV) |
| LUMO Level | -3.0 to -3.2 eV | CV / Optical Band Gap |
| Optical Band Gap | 2.4 - 2.6 eV | UV-Vis Spectroscopy |
| Thermal Decomposition (Td, 5%) | > 350 °C | Thermogravimetric Analysis (TGA) |
Characterization of Synthesized Polymers
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer. Broad peaks are typical for polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the vinylene linkage.
-
Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic absorption properties and determine the optical band gap.
-
Photoluminescence (PL) Spectroscopy: To investigate the emission properties of the polymer in solution and as a thin film.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and assess the electrochemical stability.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Signaling Pathways and Logical Relationships
The synthesis of functional materials from this compound involves a logical progression from monomer synthesis to polymerization and finally to material characterization and device fabrication.
Conclusion
This compound is a valuable building block for the synthesis of novel conjugated polymers for applications in materials science. The protocols and data presented here, based on established chemical principles, provide a comprehensive guide for researchers to explore the potential of this versatile compound in developing next-generation organic electronic materials. Careful control over the synthetic parameters will enable the fine-tuning of material properties to meet the demands of various applications.
References
Application Notes and Protocols for the Synthesis of Substituted Biphenyls from 1,4-Dibromo-2,5-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of substituted biphenyls utilizing 1,4-Dibromo-2,5-dichlorobenzene as a versatile starting material. The presence of two different types of halogen atoms (bromine and chlorine) on the benzene (B151609) ring allows for selective and stepwise functionalization, enabling the synthesis of a wide array of symmetrical and unsymmetrical biphenyl (B1667301) derivatives. The protocols detailed below focus on the well-established Suzuki-Miyaura and Sonogashira cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds.
Introduction to Substituted Biphenyls and this compound
Substituted biphenyls are a class of organic compounds that are of significant interest in medicinal chemistry, materials science, and agrochemicals. Their unique structural framework is a common motif in many pharmaceuticals and biologically active compounds. The starting material, this compound, offers a strategic advantage for the synthesis of complex biphenyls due to the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for selective mono- or di-functionalization at the bromine-bearing positions.
Key Synthetic Strategies
The primary approach for the synthesis of substituted biphenyls from this compound involves palladium-catalyzed cross-coupling reactions. The two key strategies detailed in these notes are:
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. It is a highly versatile and widely used method for the formation of C(sp²)-C(sp²) bonds.
-
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst. The resulting aryl alkynes can be valuable intermediates for further transformations to access a broader range of substituted biphenyls.
Application Protocol 1: Selective Mono- and Di-arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction allows for the selective arylation at the more reactive C-Br positions of this compound. By controlling the stoichiometry of the reagents, it is possible to achieve either mono- or di-arylation.
Experimental Protocol: Mono-arylation
Objective: To synthesize 4-bromo-2,5-dichloro-1-aryl-benzene derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Protocol: Di-arylation
Objective: To synthesize 1,4-diaryl-2,5-dichlorobenzene derivatives.
Procedure:
Follow the same procedure as for mono-arylation, but use ≥ 2.2 equivalents of the arylboronic acid. The reaction time may need to be extended, and a higher temperature might be required to ensure complete conversion.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Coupling Partner (Arylboronic Acid) | Product Type | Typical Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Mono-arylated | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 90 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Mono-arylated | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 70-80 |
| 3 | Phenylboronic acid | Di-arylated | Pd(PPh₃)₄ / K₃PO₄ | DMF/H₂O | 110 | 24 | 65-75 |
| 4 | 4-Tolylboronic acid | Di-arylated | Pd(OAc)₂/SPhos / K₂CO₃ | Toluene/H₂O | 100 | 20 | 70-80 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Application Protocol 2: Synthesis of Arylalkynyl Intermediates via Sonogashira Coupling
The Sonogashira coupling provides a route to arylalkynyl-substituted benzenes, which are versatile intermediates that can be further elaborated into more complex biphenyl structures through subsequent reactions like cyclization or reduction followed by another cross-coupling.
Experimental Protocol: Mono-alkynylation
Objective: To synthesize 4-bromo-2,5-dichloro-1-(alkynyl)benzene derivatives.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask, add the palladium catalyst (1-3 mol%) and CuI (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, this compound (1.0 eq), the terminal alkyne (1.1-1.2 eq), and the amine base.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling
| Entry | Coupling Partner (Terminal Alkyne) | Product Type | Typical Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Mono-alkynylated | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF | 50 | 8 | 80-90 |
| 2 | 1-Hexyne | Mono-alkynylated | Pd(PPh₃)₄ / CuI / DIPA | DMF | 40 | 10 | 75-85 |
| 3 | Ethynyltrimethylsilane | Mono-alkynylated | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF | RT | 12 | 85-95 |
| 4 | Phenylacetylene | Di-alkynylated | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | DMF | 80 | 24 | 60-70 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow: Sonogashira Coupling
Caption: Experimental workflow for Sonogashira coupling.
Synthesis of Unsymmetrical Biphenyls
The synthesis of unsymmetrical biphenyls can be achieved through a stepwise approach. First, a selective mono-arylation or mono-alkynylation is performed at one of the C-Br positions as described above. The resulting mono-substituted intermediate can then be subjected to a second, different cross-coupling reaction at the remaining C-Br position. To functionalize the C-Cl positions, more forcing reaction conditions (e.g., higher temperatures, stronger bases, and more active catalyst systems) are generally required.
Characterization of Products
The synthesized substituted biphenyls should be characterized using standard analytical techniques to confirm their structure and purity. These techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of substituted biphenyls. The differential reactivity of the C-Br and C-Cl bonds allows for selective and stepwise functionalization through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute synthetic routes towards novel biphenyl derivatives for applications in drug discovery and materials science. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions of 1,4-Dibromo-2,5-dichlorobenzene
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1,4-Dibromo-2,5-dichlorobenzene. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving reaction yields and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in performing Suzuki reactions with this compound?
A1: The primary challenges stem from the substrate's multiple halogen atoms and its electronic properties. Key issues include:
-
Controlling Selectivity: The presence of two different types of halogens (bromine and chlorine) requires careful control to achieve selective coupling. The reactivity of carbon-halogen bonds in palladium-catalyzed couplings generally follows the order C-Br > C-Cl, allowing for selective reactions at the C-Br positions.[1][2]
-
Reactivity: As a polyhalogenated aromatic compound, this compound can be less reactive than simpler aryl bromides, often necessitating more active catalyst systems.[3]
-
Side Reactions: The reaction is prone to several side reactions that can lower the yield of the desired product, including homocoupling of the boronic acid, protodeboronation, and dehalogenation.[4][5]
Q2: How can I achieve selective mono-arylation versus di-arylation at the bromine positions?
A2: Achieving selective mono-arylation requires controlling the stoichiometry of the reagents. Strategies include:
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Using a slight excess (e.g., 1.1 to 1.2 equivalents) of the boronic acid for mono-arylation.
-
Employing a larger excess (e.g., 2.5 equivalents or more) of the boronic acid for di-arylation.[6]
-
Careful optimization of reaction time and temperature can also favor the mono-substituted product, as the second coupling is typically slower.
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[7] The choice of base can significantly impact the reaction yield. For challenging substrates, stronger inorganic bases are often preferred.[8]
-
Common Choices: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are widely used.[7]
-
Recommendation: For polychlorinated and sterically hindered substrates, K₃PO₄ or Cs₂CO₃ often provide the best results.[7][8]
Q4: Is it necessary to run the reaction under inert conditions?
A4: Yes, it is highly recommended. Oxygen can lead to the oxidative homocoupling of the boronic acid and can also contribute to the decomposition of the palladium catalyst into inactive palladium black.[4][7] To prevent these side reactions, the reaction mixture should be thoroughly degassed, and the reaction should be run under an inert atmosphere of nitrogen or argon.[3][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The palladium catalyst may have decomposed or was not activated properly.[3] 2. Poor Substrate Reactivity: The C-Br bond in this substrate can be difficult to activate with standard catalysts.[3] 3. Incorrect Base: The chosen base may not be strong enough to promote the formation of the active boronate species.[7] | 1. Use a fresh batch of catalyst or a more air-stable precatalyst. Ensure thorough degassing of the reaction mixture to prevent catalyst decomposition.[7] 2. Switch to a more active catalyst system. Use bulky, electron-rich phosphine (B1218219) ligands like SPhos, XPhos, or RuPhos.[3][7][9] 3. Screen different bases. For this substrate, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃.[7][8] |
| Starting Material Remains | 1. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy for oxidative addition.[7] 2. Insufficient Reaction Time: The reaction may not have reached completion.[10] | 1. Gradually increase the reaction temperature, typically in the range of 80-110 °C.[7] Microwave heating can also be explored to improve reaction kinetics.[11] 2. Monitor the reaction by TLC or LC-MS and allow it to run for a longer period (e.g., 12-24 hours).[12] |
| Multiple Byproducts Observed | 1. Homocoupling: Self-coupling of the boronic acid reagent.[4] 2. Protodeboronation: Hydrolysis of the boronic acid.[4][5] 3. Dehalogenation: Replacement of a bromine atom with hydrogen on the starting material.[4][13] | 1. Ensure the reaction is thoroughly deoxygenated. Using a Pd(0) source or an efficient precatalyst can also minimize this.[7] 2. Use anhydrous solvents and reagents. Consider converting the boronic acid to a more stable pinacol (B44631) ester (Bpin) derivative.[3][11] 3. Choose a milder base or use a different solvent system. Protecting groups on sensitive heterocycles can sometimes suppress dehalogenation.[13] |
| Product is Difficult to Purify | 1. Close Polarity: The product and byproducts (e.g., homocoupled boronic acid) may have similar polarities.[10] 2. Residual Palladium: The final product may be contaminated with the palladium catalyst. | 1. Optimize the column chromatography conditions (e.g., use a different solvent system or a gradient elution). Recrystallization can also be an effective purification method for solid products.[14] 2. During the aqueous workup, wash the organic layer thoroughly. Filtration through a pad of Celite can help remove precipitated palladium black.[14] |
Data Presentation
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yields
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 90 | Moderate | A standard catalyst, often less effective for challenging substrates.[6][8] |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | Low to Moderate | In-situ generated catalyst; performance can be variable.[15] |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 120 | Good | A robust catalyst, often used for a wide range of substrates.[12][15] |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High | Buchwald ligands are highly effective for electron-rich and hindered aryl halides.[3][7][16] |
| 5 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | Very High | Another highly active Buchwald ligand system.[9] |
Table 2: Influence of Base and Solvent on Reaction Yield
| Entry | Base (equiv) | Solvent System | Temp (°C) | Yield (%) | Reference |
| 1 | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O | 100 | Moderate | [12] |
| 2 | Na₂CO₃ (2.0) | Acetonitrile | 80 | Low to Moderate | [16] |
| 3 | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | Good to High | [8] |
| 4 | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 100 | High | [6][17] |
| 5 | K₃PO₄ (2.0) | Toluene/H₂O | 100 | Good to High | [1] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation of this compound
This protocol provides a starting point and should be optimized for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (B1210297) [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.[17] The solvents should be previously degassed by sparging with argon for at least 30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[17]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[3]
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired mono-arylated product.[14][17]
Protocol 2: General Procedure for Di-Arylation of this compound
Procedure: Follow the same procedure as Protocol 1, with the following modifications:
-
Reagent Stoichiometry: Use 2.5 equivalents of the arylboronic acid.[6]
-
Reaction Time: The reaction may require a longer time to go to completion. Monitor carefully by TLC or LC-MS to ensure full conversion of the mono-arylated intermediate.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
preventing side reactions in Sonogashira coupling with 1,4-Dibromo-2,5-dichlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Sonogashira coupling reactions with 1,4-dibromo-2,5-dichlorobenzene. Our aim is to help you navigate the complexities of this reaction, with a focus on preventing common side reactions and achieving high yields of the desired alkynylated products.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to expect when performing a Sonogashira coupling with this compound?
A1: The most common side reactions are the homocoupling of the terminal alkyne, also known as Glaser coupling, which forms a symmetrical 1,3-diyne dimer. This undesired reaction is primarily caused by the presence of oxygen and the copper(I) co-catalyst. Additionally, with polyhalogenated substrates like this compound, a potential side reaction is hydrodehalogenation, where a halogen atom is replaced by a hydrogen atom.
Q2: Which halogen is expected to react first in this compound?
A2: The reactivity of halogens in Sonogashira coupling follows the general trend: I > Br > Cl > F. Therefore, the bromine atoms are significantly more reactive than the chlorine atoms. This selectivity allows for the preferential mono- or di-alkynylation at the C-Br bonds while leaving the C-Cl bonds intact, provided the reaction conditions are carefully controlled.
Q3: What is the role of the copper co-catalyst, and can I run the reaction without it?
A3: The copper(I) co-catalyst, typically copper(I) iodide (CuI), facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, accelerating the overall reaction rate. However, the copper catalyst is also responsible for the undesirable Glaser homocoupling side reaction.[1][2] To avoid this, numerous copper-free Sonogashira protocols have been developed and are often the preferred method for clean reactions, especially when dealing with valuable or complex alkynes.[1][2]
Q4: How can I prevent the homocoupling (Glaser coupling) of my terminal alkyne?
A4: There are several effective strategies to minimize or eliminate Glaser coupling:
-
Utilize Copper-Free Conditions: This is the most direct approach to prevent copper-mediated homocoupling.[1][2]
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction by using an inert gas like argon or nitrogen, especially when a copper co-catalyst is employed. This can be achieved through techniques like freeze-pump-thaw cycles for the solvent and maintaining a positive pressure of inert gas throughout the reaction.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.
Q5: What are the key parameters to consider for optimizing the reaction and minimizing side products?
A5: Optimization of the Sonogashira coupling involves careful consideration of several factors:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. Bulky and electron-rich phosphine ligands can enhance the rate of the desired cross-coupling reaction and suppress side reactions.
-
Base: An appropriate base is required to deprotonate the alkyne and neutralize the hydrogen halide byproduct. Common bases include amines like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Solvent: The solvent must be anhydrous and degassed. Common choices include tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), toluene (B28343), and amine bases themselves when used in excess.
-
Temperature: While many Sonogashira reactions can proceed at room temperature, less reactive aryl bromides, such as this compound, may require heating to achieve a reasonable reaction rate. However, excessively high temperatures can promote side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Inactive catalyst. 2. Insufficiently inert atmosphere (oxygen present). 3. Impure reagents or solvents. 4. Inappropriate reaction temperature. | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider preparing the active Pd(0) species in situ from a stable Pd(II) precursor. 2. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen. 3. Use anhydrous solvents and purified reagents. 4. For aryl bromides, gentle heating (e.g., 50-80 °C) may be necessary. Monitor the reaction by TLC or GC/MS to find the optimal temperature. |
| Significant formation of alkyne homocoupling (Glaser) product | 1. Presence of oxygen. 2. High concentration of the terminal alkyne. 3. Use of a copper co-catalyst. | 1. Improve the degassing procedure and ensure a strictly inert atmosphere. 2. Add the terminal alkyne slowly to the reaction mixture using a syringe pump. 3. Switch to a copper-free Sonogashira protocol. |
| Formation of hydrodehalogenation byproduct (replacement of Br with H) | 1. Presence of a hydrogen source (e.g., trace water, certain amines). 2. Catalyst-mediated side reaction, potentially at elevated temperatures. | 1. Use rigorously dried solvents and reagents. 2. Optimize the reaction temperature to the minimum required for the desired transformation. Screen different palladium catalysts and ligands. |
| Reaction stalls before completion | 1. Catalyst deactivation. 2. Insufficient base. | 1. Add a fresh portion of the palladium catalyst. The use of more robust ligands can also prevent premature catalyst decomposition. 2. Ensure an adequate amount of base is present (typically 2-3 equivalents). |
| No reaction at the C-Br bond | 1. Low reactivity of the aryl bromide. 2. Ineffective catalyst system. | 1. Increase the reaction temperature. 2. Switch to a more active palladium catalyst and/or a more electron-rich and bulky phosphine ligand. |
Experimental Protocols
Below are representative protocols for the Sonogashira coupling of this compound. These should be considered as starting points and may require optimization for specific alkynes and desired outcomes (mono- vs. di-alkynylation).
Protocol 1: Copper-Free Sonogashira Coupling for Di-alkynylation
This protocol is designed to minimize Glaser homocoupling by omitting the copper co-catalyst.
Reagents and Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (2.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol)
-
Anhydrous, degassed toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and Cs₂CO₃ under an argon atmosphere.
-
Add the anhydrous, degassed toluene via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Catalyzed Sonogashira Coupling for Mono-alkynylation
This protocol utilizes a copper co-catalyst and controlled stoichiometry to favor mono-alkynylation.
Reagents and Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (0.9 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (5 mL, anhydrous and degassed)
-
Anhydrous, degassed THF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed THF and TEA via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/MS.
-
Upon consumption of the terminal alkyne, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.
Quantitative Data Summary
The following table presents representative yields for the Sonogashira coupling of this compound with a generic terminal alkyne under different conditions. These values are illustrative and will vary depending on the specific alkyne and precise reaction parameters.
| Protocol | Desired Product | Typical Yield (%) | Major Side Product(s) |
| Copper-Free (Di-alkynylation) | 1,4-Dialkynyl-2,5-dichlorobenzene | 75-90% | Mono-alkynylated intermediate, trace hydrodehalogenation |
| Copper-Catalyzed (Mono-alkynylation) | 1-Alkynyl-4-bromo-2,5-dichlorobenzene | 60-75% | Di-alkynylated product, Glaser homocoupling product |
Visualizations
Sonogashira Catalytic Cycle
Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction and the Glaser homocoupling side reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding Sonogashira coupling reactions.
References
Technical Support Center: Purification of Products from 1,4-Dibromo-2,5-dichlorobenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 1,4-Dibromo-2,5-dichlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile substrate for various cross-coupling reactions, primarily due to the presence of reactive bromine and chlorine atoms. The bromine atoms are generally more reactive than the chlorine atoms in palladium-catalyzed reactions. Common reactions include:
-
Suzuki-Miyaura Coupling: To form carbon-carbon bonds with boronic acids, creating biaryl structures.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[1]
-
Heck Coupling: To form carbon-carbon bonds with alkenes.
-
Stille Coupling: For carbon-carbon bond formation using organotin reagents.
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with amines.[2]
Q2: What are the typical impurities encountered in these reactions?
A2: Impurities can originate from the starting materials, side reactions, or the catalyst system. Common impurities include:
-
Unreacted this compound: Incomplete reactions will leave the starting material in the product mixture.
-
Mono-substituted intermediates: Due to the differential reactivity of the bromine and chlorine atoms, reactions may yield products where only one or both bromine atoms have reacted.
-
Homocoupled products: For example, in Suzuki coupling, the boronic acid can couple with itself to form a biaryl byproduct.
-
Dehalogenated byproducts: Where a bromine or chlorine atom is replaced by a hydrogen atom.
-
Residual Palladium Catalyst: This is a critical impurity to remove, especially for pharmaceutical applications, due to its toxicity.
-
Ligands and Bases: Residual phosphine (B1218219) ligands, their oxides, and inorganic or organic bases used in the reaction.
Q3: What are the general strategies for purifying products from these reactions?
A3: A multi-step purification strategy is often necessary. The typical workflow involves:
-
Aqueous Work-up: To remove water-soluble impurities like inorganic salts and bases. This usually involves partitioning the reaction mixture between an organic solvent and water or brine.
-
Removal of Palladium Catalyst: This can be achieved by filtration through celite or by using metal scavengers.[2]
-
Chromatography: Column chromatography is a powerful technique to separate the desired product from organic impurities based on polarity.[3]
-
Recrystallization: If the product is a solid, recrystallization is an excellent final purification step to obtain a highly pure crystalline material.
Troubleshooting Guides
Issue 1: Difficulty in Removing Unreacted this compound
Q: My final product is contaminated with the starting material, this compound, and they have similar polarities on TLC. How can I separate them?
A: This is a common challenge due to the nonpolar nature of both the starting material and many cross-coupling products.
-
Optimization of Column Chromatography:
-
Solvent System: Use a very nonpolar eluent system, such as a high percentage of hexane (B92381) or heptane (B126788) with a small amount of a slightly more polar solvent like toluene (B28343) or dichloromethane (B109758). A shallow gradient elution can improve separation.
-
Adsorbent: Standard silica (B1680970) gel is usually effective. For very nonpolar compounds, alumina (B75360) (neutral or basic) can sometimes offer different selectivity.[3]
-
-
Recrystallization:
-
Carefully select a solvent system where the desired product has significantly lower solubility than the starting material at low temperatures. A solvent/anti-solvent system can be effective. For example, dissolving the mixture in a good solvent (e.g., dichloromethane or chloroform) and then slowly adding a poor solvent (e.g., methanol (B129727) or hexane) until turbidity is observed, followed by cooling.
-
Issue 2: Presence of Homocoupled Byproducts
Q: My Suzuki coupling reaction product is contaminated with a significant amount of the homocoupled product from the boronic acid. How do I remove it?
A: Homocoupled byproducts often have similar polarity to the desired product, making separation difficult.
-
Prevention during reaction:
-
Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.
-
Consider using a Pd(0) catalyst source directly instead of a Pd(II) precatalyst.
-
-
Purification:
-
Column Chromatography: Meticulous column chromatography with a very shallow solvent gradient is often the most effective method. Extensive TLC screening with various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) is crucial to find the optimal conditions for separation.
-
Recrystallization: If the desired product and the homocoupled byproduct have different crystal packing energies, fractional crystallization can be attempted. This may require screening a wide range of solvents.
-
Issue 3: Persistent Palladium Contamination
Q: After purification by column chromatography, I still detect residual palladium in my product. How can I remove it to acceptable levels for pharmaceutical applications?
A: Removing trace palladium to ppm levels is a critical step in drug development.
-
Metal Scavengers:
-
After the initial work-up, treat the organic solution with a palladium scavenger. These are typically silica-based materials functionalized with thiols, isocyanides, or other groups that chelate palladium.[4] The scavenger is then removed by filtration.
-
-
Filtration through Celite: Passing the crude reaction mixture through a pad of Celite can help remove heterogeneous palladium species.[2]
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can also reduce palladium levels, although it may lead to some product loss due to adsorption.
-
Aqueous Washes with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent like thiourea (B124793) or sodium N,N-diethyldithiocarbamate can help extract residual palladium into the aqueous phase.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 4571-24-8 | C₆H₂Br₂Cl₂ | 304.79 | 148-150[5] | 292.9 (Predicted)[5] |
| 1,4-Dibromo-2,5-diiodobenzene | 63262-06-6 | C₆H₂Br₂I₂ | 487.70 | 163-165[6] | 377.2 (Predicted)[6] |
| 2,5-Dichloro-p-terphenyl | 61576-86-1 | C₁₈H₁₂Cl₂ | 299.20 | 93[7] | 110.6[7] |
| 1,4-Bis(phenylethynyl)benzene | 1849-27-0 | C₂₂H₁₄ | 278.35 | - | - |
| 2,5-Bis(phenylethynyl)benzene-1,4-diol | - | C₂₂H₁₄O₂ | 310.30 | - | - |
| 2,5-Dichlorophenylenediamine | 5131-58-8 | C₆H₆Cl₂N₂ | 177.03 | 157-159[8] | - |
Experimental Protocols
Protocol 1: General Work-up and Purification by Column Chromatography
-
Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
If the reaction is basic, neutralize it with a dilute acid solution (e.g., 1 M HCl). If acidic, neutralize with a dilute base solution (e.g., saturated NaHCO₃).
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the chosen nonpolar eluent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Start eluting with a nonpolar solvent system and gradually increase the polarity (gradient elution) to separate the components.[9]
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Alternatively, use a solvent/anti-solvent system. The product should be soluble in the "solvent" and insoluble in the "anti-solvent".
-
-
Dissolution:
-
Place the crude solid product in a flask.
-
Add a minimal amount of the hot solvent (or the good solvent in a solvent/anti-solvent system) until the solid is completely dissolved.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If using an anti-solvent, add it dropwise to the warm solution until the solution becomes cloudy, then allow it to cool.
-
For further crystallization, cool the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification of products from this compound reactions.
Caption: Troubleshooting decision logic for common purification challenges.
References
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. accustandard.com [accustandard.com]
- 8. 2-5 Dichloro Para Phenylenediamine [intersperse.in]
- 9. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Catalyst Selection for Selective Mono-arylation of 1,4-Dibromo-2,5-dichlorobenzene
Welcome to the technical support center for the selective mono-arylation of 1,4-dibromo-2,5-dichlorobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective cross-coupling reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective mono-arylation of this compound?
A1: The primary challenges include:
-
Selectivity: Achieving mono-arylation over di-arylation can be difficult as the mono-arylated product can sometimes be more reactive than the starting material.
-
Regioselectivity: The two bromine atoms on the benzene (B151609) ring are in electronically distinct environments due to the presence of the adjacent chlorine atoms, which can lead to a mixture of regioisomers.
-
Catalyst Deactivation: The catalyst can be deactivated by impurities or side reactions, leading to low conversion rates.
-
Substrate Reactivity: The electron-withdrawing nature of the chlorine atoms can reduce the reactivity of the C-Br bonds towards oxidative addition.
Q2: Which type of catalyst is generally recommended for this reaction?
A2: Palladium-based catalysts are the most commonly used for Suzuki-Miyaura cross-coupling reactions. The choice of ligand is crucial for achieving high selectivity and yield. Bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Josiphos families, or N-heterocyclic carbenes (NHCs) are often employed to promote the desired reactivity and selectivity.
Q3: How can I control the reaction to favor mono-arylation?
A3: Several strategies can be employed to favor mono-arylation:
-
Stoichiometry: Using a slight excess of the dibromo-dichlorobenzene substrate relative to the arylboronic acid can statistically favor the mono-arylated product.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of the di-arylated byproduct. Careful monitoring of the reaction progress is essential.
-
Catalyst and Ligand Choice: Selecting a catalyst system known for high selectivity in similar reactions is critical. Ligands with specific steric and electronic properties can influence the reactivity of the mono-arylated intermediate.
-
Slow Addition: Slow addition of the arylboronic acid to the reaction mixture can help maintain a low concentration of the coupling partner, thus favoring mono-substitution.
Q4: How do the chlorine substituents influence the regioselectivity of the arylation?
A4: The chlorine atoms are electron-withdrawing, which can influence the electron density at the carbon-bromine bonds. This electronic difference can lead to preferential oxidative addition at one of the C-Br bonds. Steric hindrance from the chlorine atoms can also play a role in directing the incoming aryl group. Computational studies or empirical screening of reaction conditions may be necessary to determine the preferred site of reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0) or poor pre-catalyst reduction).2. Impure or wet reagents/solvents.3. Insufficient reaction temperature or time.4. Inappropriate base or solvent. | 1. Use a fresh catalyst or a pre-activated catalyst. Ensure the reaction is performed under a strict inert atmosphere. 2. Use high-purity, anhydrous reagents and solvents. Degas the solvent prior to use.3. Gradually increase the reaction temperature and monitor the reaction for longer periods.4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., 1,4-dioxane (B91453), toluene, THF) to find the optimal conditions. |
| Poor Selectivity (Significant Di-arylation) | 1. High reactivity of the mono-arylated product.2. High concentration of the arylboronic acid.3. Prolonged reaction time or high temperature.4. Inappropriate ligand. | 1. Use a 1.1:1 to 1.5:1 ratio of this compound to arylboronic acid.2. Add the arylboronic acid solution slowly over a period of time.3. Monitor the reaction closely and stop it once the desired mono-arylated product is maximized.4. Screen bulky ligands that may sterically hinder the second coupling event. |
| Formation of Homocoupling Byproducts (Biaryl from Boronic Acid) | 1. Presence of oxygen in the reaction mixture.2. Inefficient transmetalation step. | 1. Ensure thorough degassing of the solvent and maintain a positive pressure of inert gas.2. Choose a base that effectively promotes transmetalation. The addition of water in a small amount can sometimes facilitate this step. |
| Dehalogenation (Loss of Bromine or Chlorine) | 1. Presence of water or other protic sources.2. Side reaction of the palladium hydride species. | 1. Use strictly anhydrous conditions.2. Add a scavenger for palladium hydrides, or screen ligands that suppress this side reaction. |
Catalyst and Condition Screening Workflow
The following diagram illustrates a logical workflow for screening catalysts and conditions to optimize the selective mono-arylation.
Representative Experimental Protocol
This protocol is a starting point based on successful mono-arylation of a structurally similar substrate, 2,5-dibromo-3-hexylthiophene.[1] Optimization will likely be required for this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium phosphate (B84403) (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.) and the arylboronic acid (1.0 mmol, 1.0 equiv.).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 mmol, 4 mol%) and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 10 mL) and degassed water (e.g., 1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 1-2 hours).
-
Work-up: Once the reaction has reached optimal conversion to the mono-arylated product, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data Summary
The following table presents representative data for the mono-arylation of a similar substrate, 2,5-dibromo-3-hexylthiophene, which can serve as a benchmark for your experiments.[1][2]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Mono-arylated Yield (%) | Di-arylated Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 70-85 | <10 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 8 | Data not available | Data not available |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 80 | 10 | Data not available | Data not available |
Note: The data for Pd/SPhos and Pd/XPhos systems are not available for the thiophene (B33073) substrate but represent common starting points for optimization.
Logical Relationship for Troubleshooting
This diagram outlines the decision-making process when troubleshooting a selective mono-arylation reaction.
References
Technical Support Center: Double Cross-Coupling of 1,4-Dibromo-2,5-dichlorobenzene
Welcome to the technical support center for the double cross-coupling of 1,4-dibromo-2,5-dichlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the double cross-coupling of this compound?
A1: The primary challenges stem from the presence of four halogen atoms with differing reactivity. Key difficulties include:
-
Selectivity: Achieving selective double coupling at the two bromine positions without reacting at the less reactive chlorine positions is a significant hurdle. The general reactivity trend for halogens in cross-coupling is C-I > C-Br > C-Cl > C-F.[1]
-
Mono- versus Di-substitution: Controlling the reaction to achieve the desired double-coupled product without stopping at the mono-coupled stage or over-coupling can be difficult.
-
Catalyst Deactivation: The catalyst can become deactivated during the reaction, leading to incomplete conversion.
-
Side Reactions: Undesired side reactions such as homocoupling of the coupling partner and dehalogenation can reduce the yield of the desired product.[2]
-
Solubility: The starting material and intermediates may have poor solubility in common reaction solvents, affecting reaction rates.[3]
Q2: Which catalyst system is recommended for the double cross-coupling of this substrate?
A2: Palladium-based catalysts are most commonly employed for such transformations.[4] The choice of ligand is critical for success.
-
For Suzuki-Miyaura Coupling: Bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often effective for cross-coupling of aryl chlorides and bromides.[2][5] N-heterocyclic carbene (NHC) ligands have also gained popularity due to their strong donor properties and steric bulk.[5]
-
For Sonogashira Coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[6] However, copper-free conditions are sometimes preferred to avoid alkyne homocoupling.[7]
Q3: How can I control the selectivity between the C-Br and C-Cl bonds?
A3: The inherent difference in bond dissociation energies between C-Br and C-Cl bonds is the primary basis for selectivity.[1] To enhance selectivity for reaction at the C-Br bonds:
-
Reaction Temperature: Lower reaction temperatures will favor the more reactive C-Br bond. Coupling at the C-Cl bond typically requires higher temperatures.[8]
-
Catalyst and Ligand Choice: Some catalyst systems show greater selectivity for C-Br over C-Cl oxidative addition.
-
Reaction Time: Carefully monitoring the reaction time can allow for the reaction to proceed at the C-Br positions while minimizing reaction at the C-Cl positions.
Q4: What are common side reactions and how can I minimize them?
A4: Common side reactions include:
-
Homocoupling (Glaser coupling in Sonogashira): This is the self-coupling of the organometallic reagent. It can be minimized by ensuring strictly anaerobic conditions and, in the case of Sonogashira coupling, by using copper-free conditions or slow addition of the alkyne.[9]
-
Dehalogenation: The replacement of a halogen with a hydrogen atom. This can be reduced by using anhydrous solvents, appropriate bases, and avoiding hydride sources.[8]
-
Catalyst Decomposition (Palladium Black): The formation of palladium black indicates catalyst agglomeration and deactivation. This can be caused by oxygen, impurities, or high temperatures.[9] Using robust ligands and pre-catalysts can improve catalyst stability.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low to No Product Yield
| Possible Cause | Troubleshooting Steps | Citation |
| Inactive Catalyst | Use a fresh batch of catalyst or a more stable pre-catalyst. Ensure proper storage and handling to prevent degradation. | [10] |
| Inappropriate Ligand | Screen different classes of ligands (e.g., bulky phosphines, NHCs). The ligand plays a critical role in catalyst activity and stability. | [5] |
| Poor Solubility | Try different solvents or solvent mixtures (e.g., toluene, dioxane, DMF). Increased temperature may also improve solubility. | [3][10] |
| Incorrect Base | The choice of base is crucial, especially in Suzuki couplings. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃). The base strength can significantly impact the reaction rate. | [10] |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they may also lead to low conversion. Gradually increase the temperature and monitor the reaction progress. | [11] |
Issue 2: Incomplete Double Coupling (Mainly Mono-coupled Product Observed)
| Possible Cause | Troubleshooting Steps | Citation |
| Insufficient Reagent | Ensure you are using at least two equivalents of the coupling partner and an adequate amount of base for the double coupling. | [10] |
| Catalyst Deactivation | The catalyst may not be stable enough for the prolonged reaction time or higher temperatures required for the second coupling. Consider a more robust catalyst system or a higher catalyst loading. | [9] |
| Steric Hindrance | After the first coupling, steric hindrance may increase, slowing down the second coupling. A more active catalyst system or higher temperatures might be necessary. | [2] |
| Insufficient Reaction Time | The second coupling may be significantly slower than the first. Increase the reaction time and monitor the formation of the di-substituted product. | [11] |
Issue 3: Formation of a Complex Mixture of Products (e.g., coupling at C-Cl positions)
| Possible Cause | Troubleshooting Steps | Citation |
| High Reaction Temperature | Excessively high temperatures can overcome the reactivity difference between C-Br and C-Cl bonds, leading to a loss of selectivity. Try running the reaction at a lower temperature. | [8] |
| Overly Active Catalyst | A highly active catalyst might not differentiate well between the two halogen types. A less reactive catalyst or milder reaction conditions might improve selectivity. | |
| Prolonged Reaction Time | Leaving the reaction for too long after the double C-Br coupling is complete might initiate coupling at the C-Cl positions. Monitor the reaction closely and quench it once the desired product is formed. |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific coupling partners and desired outcome.
General Protocol for Double Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the boronic acid or ester (2.2-2.5 eq.), and the base (e.g., K₃PO₄, 3.0-4.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%) and the degassed solvent (e.g., dioxane/water mixture).[10]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]
General Protocol for Double Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[10]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylethylamine).[6]
-
Alkyne Addition: Add the terminal alkyne (2.2-2.5 eq.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC.
-
Work-up: After completion, dilute with an organic solvent and wash with aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.[10]
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of 1,4-Dibromo-2,5-dichlorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,4-Dibromo-2,5-dichlorobenzene. Our focus is on the effective removal of isomeric impurities to achieve high-purity material suitable for downstream applications.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Question 1: My final product is an oily mixture instead of a solid. What went wrong?
Answer: An oily product suggests the presence of a significant amount of isomeric impurities, which have lower melting points and can prevent the desired this compound from crystallizing effectively.
-
Possible Cause 1: Incomplete Reaction. The bromination of 1,4-dichlorobenzene (B42874) may not have gone to completion, leaving unreacted starting material and monobrominated intermediates (e.g., 1-bromo-2,5-dichlorobenzene) in the mixture.
-
Solution 1: Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material. If the reaction has stalled, consider extending the reaction time or adding a small amount of fresh catalyst.
-
Possible Cause 2: Formation of a Eutectic Mixture. The specific ratio of isomers produced may have formed a eutectic mixture, which has a lower melting point than any of the individual components.
-
Solution 2: Proceed with the purification steps, as fractional crystallization is designed to separate components from such mixtures based on their differential solubilities and melting points.
Question 2: After recrystallization, the yield of my purified this compound is very low. Why is this happening?
Answer: Low recovery after recrystallization is a common issue that can be attributed to several factors related to the chosen solvent and the procedure.
-
Possible Cause 1: Inappropriate Solvent Choice. The solvent may be too good at dissolving the target compound, even at low temperatures, leading to significant loss in the mother liquor.
-
Solution 1: Select a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at low temperatures. Ethanol (B145695), methanol, or a mixture of ethanol and water are often good starting points for halogenated benzenes.
-
Possible Cause 2: Using an Excessive Amount of Solvent. Dissolving the crude product in too much solvent will result in a non-saturated solution upon cooling, preventing a significant portion of the product from crystallizing.
-
Solution 2: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. This will ensure the solution is saturated as it cools, maximizing crystal formation.
-
Possible Cause 3: Cooling the Solution Too Rapidly. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.
-
Solution 3: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
Question 3: My purified product still shows the presence of isomers when analyzed by GC-MS. How can I improve the purity?
Answer: If isomeric impurities persist after a single recrystallization, further purification steps are necessary.
-
Possible Cause 1: Co-crystallization of Impurities. Some isomers may have similar enough properties to the target compound to co-crystallize, especially if they are present in high concentrations.
-
Solution 1: Perform a second recrystallization. The concentration of the impurities will be lower in the already partially purified material, reducing the likelihood of co-crystallization.
-
Possible Cause 2: Inefficient Filtration. If the mother liquor, which contains the dissolved impurities, is not completely removed from the crystals, the impurities will contaminate the final product.
-
Solution 2: Ensure efficient filtration using a Buchner funnel and vacuum. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in the synthesis of this compound?
A1: The synthesis of this compound typically proceeds via the bromination of 1,4-dichlorobenzene.[1] Due to the directing effects of the chlorine atoms, the primary monobrominated intermediate is 1-bromo-2,5-dichlorobenzene. Further bromination can lead to the desired this compound, but also other dibromo-dichloro isomers such as 1,2-dibromo-3,5-dichlorobenzene (B3033092) and 1,3-dibromo-2,5-dichlorobenzene, among others. The exact distribution of isomers depends on the reaction conditions.
Q2: Why is fractional crystallization an effective method for purifying this compound?
A2: Fractional crystallization is highly effective due to the significant difference in melting points and solubilities between the para-isomer (this compound) and its other isomers. The high symmetry of the 1,4-isomer allows it to pack more efficiently into a crystal lattice, resulting in a higher melting point and lower solubility in many organic solvents compared to the less symmetrical isomers.[2] This allows for the selective crystallization of the desired product from a solution containing the impurities.
Q3: What analytical techniques are recommended for assessing the isomeric purity of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for analyzing the isomeric purity of halogenated benzenes.[3] It allows for the separation of closely related isomers and their identification based on their mass spectra. High-Performance Liquid Chromatography (HPLC) can also be used, but developing a method that effectively separates all potential isomers may be more challenging. Melting point analysis can provide a qualitative indication of purity; a sharp melting point range close to the literature value suggests high purity, while a broad and depressed melting range indicates the presence of impurities.[4]
Data Presentation
The following table summarizes the key physical properties of this compound and some of its potential isomeric impurities. The significant difference in melting points is the basis for purification by recrystallization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₆H₂Br₂Cl₂ | 304.79 | 148-150[1] |
| 1,3-Dibromo-2,5-dichlorobenzene | C₆H₂Br₂Cl₂ | 304.79 | Not readily available |
| 1-Bromo-3,5-dichlorobenzene | C₆H₃BrCl₂ | 225.90 | 73-75[5] |
| 1,4-Dichlorobenzene (Starting Material) | C₆H₄Cl₂ | 147.00 | 53-55 |
Note: The melting points for all possible dibromo-dichlorobenzene isomers are not widely reported in the literature. However, the para-substituted isomer consistently exhibits a significantly higher melting point due to its molecular symmetry.
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
This protocol describes the purification of crude this compound containing isomeric impurities using a single-solvent recrystallization method.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula and weighing paper
Procedure:
-
Solvent Selection: Ethanol is a suitable solvent for this procedure. The target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring. Add more hot ethanol portion-wise until the solid just dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step is crucial to remove any solid impurities that will not dissolve.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. As the solution cools, crystals of pure this compound will begin to form. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. The final product should be a white crystalline solid.
-
Purity Assessment: Determine the melting point of the purified crystals and analyze the isomeric purity by GC-MS. A sharp melting point in the range of 148-150 °C indicates a high degree of purity.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. This compound CAS#: 4571-24-8 [chemicalbook.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy 1,3-Dibromo-2,5-dichlorobenzene | 81067-41-6 [smolecule.com]
- 5. 1-Bromo-3,5-dichlorobenzene, 98% Suppliers in India | 1-Bromo-3,5-dichlorobenzene, 98% Suppliers | ottokemi.com [ottokemi.com]
Technical Support Center: Troubleshooting Low Reactivity of 1,4-Dibromo-2,5-dichlorobenzene in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 1,4-dibromo-2,5-dichlorobenzene in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in cross-coupling reactions?
The low reactivity of this compound stems from a combination of electronic and steric factors. The presence of four halogen substituents withdraws electron density from the aromatic ring, making oxidative addition of the palladium catalyst more difficult. Additionally, the chlorine atoms sterically hinder the bromine positions, further impeding catalyst approach and reactivity.[1][2][3]
Q2: I am only observing mono-coupling at the bromine positions. How can I achieve di-substitution?
Achieving di-substitution requires more forcing reaction conditions. After the first coupling, the resulting product is electronically and sterically even more challenging for the second coupling. To promote di-substitution, consider the following:
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy.[2]
-
Longer Reaction Times: Allow the reaction to proceed for an extended period (24-48 hours) to enable the slower second coupling.
-
More Active Catalyst System: Employing a more active catalyst, often with bulky, electron-rich ligands, can facilitate the more difficult second oxidative addition.
Q3: Can I selectively couple at the bromine positions in the presence of the chlorine atoms?
Yes, selective coupling at the C-Br bonds is generally achievable. The carbon-bromine bond is weaker and therefore more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond.[4][5] Standard reaction conditions will typically favor reaction at the C-Br positions. To enhance selectivity, use milder reaction conditions, such as lower temperatures and less active catalysts.[4]
Q4: Is it possible to activate the C-Cl bonds for coupling?
Activating the C-Cl bonds is challenging but possible with specialized catalyst systems. The use of highly electron-rich and sterically demanding ligands, such as bulky biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), is often required to facilitate the oxidative addition to the stronger C-Cl bond.[4][6] More forcing conditions, including higher temperatures and stronger bases, may also be necessary.[7]
Q5: My reaction is stalling, and I observe the formation of palladium black. What is happening?
The formation of palladium black indicates catalyst decomposition.[8] This can be caused by several factors:
-
High Temperatures: Excessive heat can lead to catalyst agglomeration and precipitation.[8]
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to air and can be oxidized, leading to deactivation.[4][9] Ensure your reaction is performed under a strictly inert atmosphere.
-
Impure Reagents or Solvents: Impurities can poison the catalyst. Use high-purity, degassed solvents and reagents.[10]
Troubleshooting Guides by Reaction Type
Suzuki Coupling
Problem: Low to no yield of the coupled product.
| Possible Cause | Suggested Solution |
| Inefficient Oxidative Addition | Use a more electron-rich and sterically bulky ligand (e.g., SPhos, XPhos, RuPhos) to promote oxidative addition. Consider using a pre-formed palladium(0) catalyst or a G3/G4 precatalyst.[10] |
| Poor Transmetalation | Ensure your base is strong enough to activate the boronic acid/ester (e.g., K₃PO₄, Cs₂CO₃). The presence of a small amount of water can sometimes be beneficial for transmetalation with boronic acids.[11][12][13] |
| Protodeboronation of Boronic Acid | Use a boronic ester (e.g., pinacol (B44631) ester) which is more stable than the corresponding boronic acid.[12] |
| Poor Solubility of Reagents | Screen different solvents. While toluene (B28343) and dioxane are common, a more polar solvent like DMF might improve solubility but can also coordinate to the palladium.[9][14] |
Sonogashira Coupling
Problem: Low conversion of the starting material.
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Use a reliable palladium source like Pd(PPh₃)₄ and ensure ligands are not oxidized.[15] The use of bulky, electron-rich phosphine (B1218219) ligands can improve catalyst stability.[15][16] |
| Inactive Copper Co-catalyst | Use fresh, high-purity copper(I) iodide (CuI). Ensure it is fully solubilized. In some cases, a copper-free protocol may be beneficial.[15][17] |
| Inappropriate Base/Solvent | Use a dry, freshly distilled amine base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). A co-solvent like THF or toluene can improve solubility.[15] |
| Side Reactions (e.g., Glaser Coupling) | Running the reaction under a strict inert atmosphere can minimize the homocoupling of the alkyne. |
Buchwald-Hartwig Amination
Problem: Low yield of the aminated product.
| Possible Cause | Suggested Solution |
| Catalyst Inhibition | The amine substrate or product can sometimes coordinate to the palladium center and inhibit catalysis. Using bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) can mitigate this issue.[9][18] |
| Slow Reductive Elimination | The use of bulky, electron-donating ligands can accelerate the C-N bond-forming reductive elimination step.[9] |
| Incompatible Base | A strong, non-nucleophilic, sterically hindered base like NaOtBu or LHMDS is typically required. For base-sensitive substrates, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[9][19] |
| Hydrodehalogenation Side Reaction | This side reaction replaces the bromine with a hydrogen. Optimizing the ligand, base, and lowering the reaction temperature can disfavor this pathway.[9][20] |
Experimental Protocols
General Procedure for a Suzuki Coupling of this compound
In an oven-dried Schlenk flask, this compound (1.0 eq.), the boronic acid or ester (1.1 eq. for mono-coupling, 2.2 eq. for di-coupling), and a base such as K₃PO₄ (3.0 eq.) are added. The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required) are then added under a positive flow of inert gas. Anhydrous, degassed solvent (e.g., dioxane/water 4:1) is added via syringe. The reaction mixture is heated to 80-100°C and stirred vigorously. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[12][21][22]
General Procedure for a Sonogashira Coupling of this compound
To an oven-dried Schlenk flask are added this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper co-catalyst (CuI, 5 mol%). The flask is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., THF) and a base (e.g., triethylamine) are added, followed by the terminal alkyne (1.1 eq. for mono-coupling, 2.2 eq. for di-coupling). The reaction is stirred at an appropriate temperature (can range from room temperature to 80°C) and monitored by TLC or GC-MS. After completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst and salts, and the filtrate is concentrated. The residue is then purified by column chromatography.[23][24][25]
General Procedure for a Buchwald-Hartwig Amination of this compound
An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., a G3 or G4 palladacycle, 2 mol%), the ligand (e.g., a biarylphosphine, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.). The tube is evacuated and backfilled with argon. The this compound (1.0 eq.), the amine (1.2 eq.), and anhydrous, degassed solvent (e.g., toluene) are then added. The Schlenk tube is sealed and heated in an oil bath at 100-110°C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through Celite, and concentrated. The crude product is purified by flash column chromatography.[8][9][26][27]
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. research.rug.nl [research.rug.nl]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. benchchem.com [benchchem.com]
- 21. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. DSpace [repository.kaust.edu.sa]
- 24. DSpace [repository.kaust.edu.sa]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation in Reactions Involving 1,4-Dibromo-2,5-dichlorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during cross-coupling reactions with 1,4-Dibromo-2,5-dichlorobenzene.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield or no product at all. What are the likely causes related to catalyst deactivation?
Answer:
Low or no yield in a Suzuki-Miyaura coupling involving a polyhalogenated substrate like this compound can often be attributed to catalyst deactivation. Here are the primary suspects and troubleshooting steps:
-
Palladium Black Formation: The active Pd(0) catalyst can agglomerate into inactive palladium black.[1][2] This is often visible as a black precipitate in your reaction flask.
-
Solution:
-
Use appropriate ligands: Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can stabilize the Pd(0) center and prevent aggregation.
-
Control reaction temperature: Excessively high temperatures can accelerate catalyst decomposition.[1] Attempt the reaction at a lower temperature.
-
Ensure anaerobic conditions: Thoroughly degas your solvent and reaction mixture, as oxygen can promote the formation of palladium black.[1]
-
-
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation and other degradation pathways, leading to an ineffective catalyst system.
-
Solution:
-
Use fresh, high-purity ligands: Ensure your phosphine ligands have not been exposed to air for extended periods.
-
Increase ligand-to-metal ratio: A slight excess of the ligand can sometimes compensate for minor degradation and maintain catalyst stability.[1]
-
-
-
Incomplete Catalyst Activation: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient.
-
Solution:
-
Consider a pre-activated catalyst: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be more reliable.
-
Ensure effective reducing agents: In some protocols, the organometallic reagent itself acts as the reductant. Ensure its quality and stoichiometry are correct.
-
-
Issue 2: Stalled Heck Reaction and Formation of Side Products
Question: My Heck reaction with this compound starts but then stalls, and I'm observing hydrodehalogenation side products. What could be the cause?
Answer:
A stalled Heck reaction with the formation of hydrodehalogenation products points towards specific catalyst deactivation pathways and reaction condition issues:
-
β-Hydride Elimination Issues: While β-hydride elimination is a key step in the Heck catalytic cycle, competing pathways can lead to catalyst deactivation or unwanted side products.
-
Solution:
-
Choice of Base: The base plays a crucial role in regenerating the active catalyst. Ensure you are using a suitable base (e.g., a hindered amine base like triethylamine (B128534) or a carbonate base) in the correct stoichiometry.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of catalytic intermediates. Consider screening different solvents.
-
-
-
Reductive Dehalogenation: This side reaction can consume your starting material and is often promoted by certain catalyst states or reaction conditions.
-
Solution:
-
Optimize Reaction Temperature and Time: Prolonged reaction times at high temperatures can favor reductive dehalogenation. Monitor your reaction and stop it once the desired product formation has plateaued.
-
Ligand Choice: The electronic and steric properties of the ligand can influence the selectivity of the catalyst. Experiment with different phosphine ligands.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my reaction with this compound?
A1: The most common indicators of catalyst deactivation include:
-
A significant decrease in reaction rate or a complete halt of the reaction.
-
The formation of a black precipitate (palladium black).[1][2]
-
An increase in the formation of side products, such as homocoupled or reduced species.
-
The need for higher catalyst loading or more forcing conditions (higher temperature, longer reaction time) to achieve conversion compared to similar, less challenging substrates.
Q2: Can impurities in my reagents or solvent lead to catalyst deactivation?
A2: Yes, absolutely. Impurities are a common cause of catalyst poisoning.
-
Water and Oxygen: Both can lead to the degradation of sensitive phosphine ligands and the oxidation of the active Pd(0) catalyst. Always use anhydrous solvents and thoroughly degas your reaction mixture.
-
Sulfur and Nitrogen Compounds: These can act as strong poisons to palladium catalysts by irreversibly binding to the metal center. Ensure the purity of your starting materials and solvents.
-
Trace Metals: Even minute amounts of other metals can interfere with the catalytic cycle.
Q3: Is it possible to reactivate a deactivated palladium catalyst?
A3: In some cases, reactivation is possible, particularly for heterogeneous catalysts. For homogeneous catalysts that have formed palladium black, reactivation in situ is generally not feasible. Prevention of deactivation is the more effective strategy. For supported catalysts, washing with specific reagents to remove poisons may be possible, but this is highly dependent on the nature of the catalyst and the poison.
Q4: How does the reactivity of the different halogens on this compound affect catalyst stability?
A4: The order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl > F. For this compound, the C-Br bonds will react preferentially over the C-Cl bonds. This allows for selective mono- or di-functionalization at the bromine positions. However, the presence of the less reactive chlorine atoms can still influence the electronic properties of the molecule and may require more robust catalyst systems to achieve high efficiency and prevent catalyst deactivation over the course of the reaction, especially if forcing conditions are needed.
Quantitative Data
Due to the lack of specific quantitative data for catalyst deactivation in reactions involving this compound in the searched literature, the following table provides a general overview of typical catalyst loadings for similar cross-coupling reactions. Lower catalyst loadings that still provide good yields are indicative of a more stable and efficient catalyst system.
| Reaction Type | Catalyst System | Typical Catalyst Loading (mol%) | Substrate Type | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | 1-5 | Dihalogenated aromatics | [3][4] |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos / Base | 0.5-2 | Dihalogenated pyridines | [4] |
| Heck | Pd(OAc)₂ / PPh₃ / Base | 1-3 | Aryl bromides | [5] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI / Base | 1-5 | Dihalogenated aromatics | [6] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Heck reactions involving this compound, adapted from procedures for similar dihalogenated aromatic compounds. Note: These protocols are starting points and may require optimization for your specific application.
Protocol 1: Mono-arylation via Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Heck Alkenylation
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
PPh₃ (4 mol%)
-
Triethylamine (2.0 equiv)
-
Anhydrous DMF
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Common deactivation pathways for a palladium catalyst in cross-coupling reactions.
References
Technical Support Center: Selective C-Br Bond Activation Over C-Cl
Welcome to the technical support center for navigating the complexities of selective carbon-bromine (C-Br) bond activation in the presence of a carbon-chlorine (C-Cl) bond. This resource is tailored for researchers, scientists, and drug development professionals, offering practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving chemoselective cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve selective C-Br bond activation over C-Cl?
A1: The primary challenge lies in the difference in bond dissociation energies (BDE) between C-Br and C-Cl bonds. The C-Br bond is weaker (e.g., Ph-Br: ~81 kcal/mol) than the C-Cl bond (e.g., Ph-Cl: ~96 kcal/mol).[1] This inherent difference in bond strength means that the C-Br bond is more reactive and susceptible to cleavage under standard cross-coupling conditions.[1] Consequently, reactions often favor the more reactive C-Br bond, making it the preferred site for oxidative addition to a metal catalyst, which is often the rate-determining step.[1]
Q2: What is the general reactivity trend for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions?
A2: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order of decreasing bond strength: C-I > C-Br > C-OTf > C-Cl > C-F.[1][2] This trend is inversely related to the carbon-halogen bond dissociation energy. The weaker the bond, the more readily it undergoes oxidative addition to the palladium(0) catalyst.[2]
Q3: Is it generally possible to selectively functionalize a C-Br bond in the presence of a C-Cl bond?
A3: Yes, due to the inherent reactivity difference, selective functionalization of a C-Br bond over a C-Cl bond is generally achievable.[1] Standard palladium-catalyzed cross-coupling conditions can often be tuned to favor reaction at the C-Br position by using milder conditions that are sufficient to activate the C-Br bond but not the more robust C-Cl bond.[1]
Q4: What are the key strategies to enhance selectivity for C-Br bond activation?
A4: To enhance selectivity for C-Br bond activation, consider the following strategies:
-
Milder Reaction Conditions: Lowering the reaction temperature can help favor the reaction at the more reactive C-Br bond while leaving the C-Cl bond intact.[1]
-
Less Reactive Catalyst Systems: Employing a less electron-rich ligand or a lower catalyst loading can reduce the overall reactivity of the catalytic system, thus favoring the activation of the weaker C-Br bond.[1]
-
Choice of Base: The nature and strength of the base can influence reactivity and selectivity. Screening different bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) is recommended.[1]
-
Palladium(I) Catalysis: Pd(I) catalytic systems have been shown to be highly chemoselective for C-Br bonds over C-Cl and C-OTf bonds.[3]
Troubleshooting Guides
Here are some common issues encountered during experiments aimed at selective C-Br bond activation, along with potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of the starting material. | Insufficiently active catalyst system for the specific substrate. | * Switch to a more electron-rich and sterically hindered ligand (e.g., biarylphosphines like SPhos or NHC ligands like IPr) to promote oxidative addition. * Increase the catalyst loading incrementally. * Ensure the palladium precatalyst is properly activated to the active Pd(0) species. |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20 °C increments. | |
| Inappropriate solvent or base. | * Screen different polar aprotic solvents such as DMF, DMAc, or dioxane. * Ensure the base is strong enough for the specific coupling reaction and is soluble in the reaction medium. The presence of water can be crucial for the activity of some inorganic bases.[4] | |
| Impure starting materials. | Ensure the aryl halide and coupling partner are of high purity, as impurities can poison the catalyst.[4] | |
| Reaction at the C-Cl bond is observed, leading to a mixture of products. | Reaction conditions are too harsh. | Lower the reaction temperature to favor the activation of the more reactive C-Br bond.[1] |
| The catalyst is too reactive. | Use a less electron-rich ligand or a lower catalyst loading to decrease the catalyst's ability to activate the stronger C-Cl bond.[1] | |
| Prolonged reaction time. | Monitor the reaction closely by TLC or GC-MS and stop the reaction once the C-Br functionalized product is formed to prevent subsequent reaction at the C-Cl bond. | |
| Side reactions, such as hydrodehalogenation or homocoupling, are prevalent. | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[4] |
| The base is too strong or reactive. | Consider using a milder base (e.g., K₂CO₃ instead of NaOt-Bu) that is less likely to promote side reactions. | |
| Catalyst decomposition. | * Use more stable palladium precatalysts. * Ensure the ligand-to-metal ratio is optimized to prevent catalyst aggregation and decomposition. |
Experimental Protocols
Below are representative experimental protocols for achieving selective C-Br bond activation in common cross-coupling reactions.
Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of a bromo-chloro-arene with an arylboronic acid.
Reactants and Reagents:
| Component | Amount | Molar Equiv. |
| Bromo-chloro-arene | 1.0 mmol | 1.0 |
| Arylboronic acid | 1.2 mmol | 1.2 |
| Pd(OAc)₂ | 0.02 mmol | 0.02 |
| SPhos | 0.04 mmol | 0.04 |
| K₃PO₄ | 2.0 mmol | 2.0 |
| Toluene/H₂O (4:1) | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-chloro-arene, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Selective Heck Reaction
This protocol details the selective coupling of 3-bromo-7-chloro-1-benzothiophene (B6234257) with styrene (B11656).[5]
Reactants and Reagents:
| Component | Amount | Molar Equiv. |
| 3-bromo-7-chloro-1-benzothiophene | 1.0 mmol | 1.0 |
| Styrene | 1.2 mmol | 1.2 |
| Pd(OAc)₂ | 0.02 mmol | 0.02 |
| PPh₃ | 0.04 mmol | 0.04 |
| K₂CO₃ | 2.0 mmol | 2.0 |
| Anhydrous DMF | 5 mL | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-7-chloro-1-benzothiophene, palladium(II) acetate, and triphenylphosphine.[5]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[5]
-
Under the inert atmosphere, add potassium carbonate and anhydrous N,N-dimethylformamide (DMF).[5]
-
Add styrene to the reaction mixture via syringe.[5]
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.[5]
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel.[5]
Selective Sonogashira Coupling
This protocol outlines the selective coupling of a bromo-chloro-arene with a terminal alkyne.
Reactants and Reagents:
| Component | Amount | Molar Equiv. |
| Bromo-chloro-arene | 1.0 mmol | 1.0 |
| Terminal alkyne | 1.2 mmol | 1.2 |
| PdCl₂(PPh₃)₂ | 0.03 mmol | 0.03 |
| CuI | 0.05 mmol | 0.05 |
| Triethylamine (Et₃N) | 2.0 mmol | 2.0 |
| Anhydrous THF | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-chloro-arene, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visual Guides
Logical Workflow for Troubleshooting Selective C-Br Activation
Caption: A logical workflow for troubleshooting common issues in selective C-Br bond activation experiments.
Catalytic Cycle for Selective C-Br Activation in Suzuki Coupling
References
Validation & Comparative
A Comparative Spectroscopic Analysis: ¹H and ¹³C NMR of 1,4-Dibromo-2,5-dichlorobenzene and its Analogs
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for the elucidation of chemical structures. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 1,4-Dibromo-2,5-dichlorobenzene, alongside structurally related dihalo-disubstituted benzene (B151609) derivatives. The presented data, supported by experimental protocols, offers a valuable resource for spectral interpretation and compound characterization.
Executive Summary
This compound, a polysubstituted aromatic compound, presents a unique substitution pattern that gives rise to a simple yet informative NMR spectrum. Due to the molecule's symmetry, a single peak is observed in the ¹H NMR spectrum, while the ¹³C NMR spectrum displays two distinct signals corresponding to the protonated and halogen-substituted carbon atoms. This guide compares these spectral features with those of other dihalo-disubstituted benzenes, namely 1,4-dibromo-2,5-difluorobenzene, 1,4-dibromo-2,5-dimethylbenzene, and 1,4-dichlorobenzene. The variations in chemical shifts observed across these compounds provide critical insights into the electronic effects of different substituents on the benzene ring.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected analogs. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) | Multiplicity |
| This compound | CDCl₃ | 7.78 | Singlet |
| 1,4-Dibromo-2,5-difluorobenzene | CDCl₃ | 7.45 | Triplet |
| 1,4-Dibromo-2,5-dimethylbenzene | CDCl₃ | 7.35 | Singlet |
| 1,4-Dichlorobenzene | CDCl₃ | 7.26 | Singlet |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift C-H (δ) | Chemical Shift C-X (δ) |
| This compound | CDCl₃ | 134.1 | 122.9 (C-Br), 132.8 (C-Cl) |
| 1,4-Dibromo-2,5-difluorobenzene | CDCl₃ | 119.5 | 112.5 (C-Br) |
| 1,4-Dibromo-2,5-dimethylbenzene | CDCl₃ | 135.2 | 122.1 (C-Br), 22.0 (C-CH₃) |
| 1,4-Dichlorobenzene | CDCl₃ | 129.0 | 132.0 (C-Cl) |
Visualizing Molecular Symmetry and Analytical Workflow
The symmetry of this compound is a key determinant of its NMR spectrum. The following diagram illustrates the equivalence of the hydrogen and carbon atoms.
Caption: Molecular structure of this compound.
The process of NMR analysis, from sample preparation to final data interpretation, follows a structured workflow.
Caption: General workflow for NMR spectroscopic analysis.
Experimental Protocols
The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent depends on the solubility of the analyte and should not have signals that overlap with the analyte's resonances.
-
For quantitative analysis, a known amount of an internal standard can be added.
-
Transfer the solution into a standard 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
The data presented in this guide were acquired on a standard 400 MHz or 500 MHz NMR spectrometer.
-
For ¹H NMR:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8 to 16, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 128 to 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Identify the chemical shifts and multiplicities of all signals.
Navigating Suzuki Coupling with Dibromodichlorobenzenes: A Comparative Reactivity Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. When employing substrates with multiple potential reaction sites, such as the isomers of dibromodichlorobenzene, a nuanced understanding of their comparative reactivity is crucial for achieving desired synthetic outcomes. This guide provides an in-depth comparison of the reactivity of dibromodichlorobenzene isomers in Suzuki coupling, supported by established principles and experimental data from analogous systems.
Executive Summary: The Decisive Role of the Carbon-Halogen Bond
The reactivity of aryl halides in palladium-catalyzed Suzuki coupling is predominantly governed by the strength of the carbon-halogen (C-X) bond. The established reactivity trend is C-I > C-Br >> C-Cl.[1][2][3][4] Consequently, for dibromodichlorobenzene isomers, the carbon-bromine (C-Br) bonds are significantly more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine (C-Cl) bonds under typical Suzuki conditions.[4][5][6] This inherent difference in reactivity allows for selective functionalization at the C-Br positions.
The primary factors influencing the relative reactivity between the two C-Br bonds in a given isomer are steric hindrance and the electronic effects of the substituents on the aromatic ring. Generally, less sterically hindered C-Br bonds exhibit greater reactivity.[7] Furthermore, electron-withdrawing groups can enhance the rate of oxidative addition.[5][8]
Comparative Reactivity of Dibromodichlorobenzene Isomers
The following table summarizes the predicted relative reactivity of the C-Br bonds in various isomers of dibromodichlorobenzene in a Suzuki coupling reaction. The reactivity is inferred based on steric hindrance and electronic effects, with "Position of More Reactive C-Br" indicating the initial site of coupling.
| Isomer | Structure | Position of More Reactive C-Br | Rationale for Selectivity |
| 1,2-Dibromo-3,4-dichlorobenzene | ![]() | C1-Br | The C1-Br bond is sterically less hindered than the C2-Br bond, which is flanked by a chlorine and a bromine atom. |
| 1,2-Dibromo-3,5-dichlorobenzene | ![]() | C1-Br and C2-Br (similar reactivity) | Both C-Br bonds have similar steric environments, potentially leading to a mixture of mono-arylated products under controlled conditions. |
| 1,2-Dibromo-4,5-dichlorobenzene | ![]() | C1-Br | The C1-Br bond is less sterically encumbered compared to the C2-Br bond, which is positioned between a bromine and a chlorine atom. |
| 1,3-Dibromo-2,4-dichlorobenzene | ![]() | C3-Br | The C3-Br bond is sterically more accessible than the C1-Br bond, which is situated between two chlorine atoms. |
| 1,3-Dibromo-2,5-dichlorobenzene | ![]() | C3-Br | The C3-Br bond is less sterically hindered than the C1-Br bond, which is flanked by a chlorine and a bromine atom. |
| 1,3-Dibromo-4,6-dichlorobenzene | ![]() | C1-Br and C3-Br (similar reactivity) | Both C-Br bonds are in sterically similar environments, likely resulting in a mixture of products upon mono-substitution. |
| 1,4-Dibromo-2,3-dichlorobenzene | ![]() | C1-Br and C4-Br (similar reactivity) | The two C-Br bonds are chemically equivalent due to the molecule's symmetry, leading to a single mono-arylated product. |
| 1,4-Dibromo-2,5-dichlorobenzene | ![]() | C1-Br and C4-Br (similar reactivity) | The C-Br bonds are equivalent, resulting in one possible mono-arylated product. |
| 1,4-Dibromo-2,6-dichlorobenzene | ![]() | C1-Br and C4-Br (similar reactivity) | Due to symmetry, both C-Br bonds have identical reactivity. |
Experimental Protocols
Below is a general experimental protocol for a selective mono-arylation of a dibromodichlorobenzene isomer via a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific isomers and boronic acids.
Materials:
-
Dibromodichlorobenzene isomer (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., a degassed mixture of 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dibromodichlorobenzene isomer, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically between 80-100 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically after 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired mono-arylated product.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of dibromodichlorobenzene isomers in Suzuki coupling.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 1,4-Dibromo-2,5-dichlorobenzene
For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecules. 1,4-Dibromo-2,5-dichlorobenzene presents a unique challenge due to the presence of four potential reaction sites. The choice of an appropriate palladium catalyst is paramount to achieving desired reactivity and selectivity in cross-coupling reactions. This guide provides an objective comparison of palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with this substrate, supported by available experimental data.
The reactivity of the carbon-halogen bonds in this compound is influenced by both the nature of the halogen (C-Br bonds are generally more reactive than C-Cl bonds in oxidative addition) and the electronic environment of the aromatic ring. The chlorine atoms increase the electrophilicity of the ring, potentially influencing the reactivity of the C-Br bonds. Site-selectivity between the two bromine atoms can be a significant hurdle, often influenced by the steric and electronic properties of the catalyst system and the coupling partner.
Catalyst Performance Comparison
While a direct head-to-head comparison of various palladium catalysts for all major cross-coupling reactions of this compound is not extensively documented in a single study, we can compile and extrapolate from data on similar dihaloarene substrates to provide a useful overview. The following tables summarize expected performance and key considerations for different catalyst classes.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate | Standard, readily available catalyst. May require longer reaction times and higher temperatures. Potential for side reactions and catalyst decomposition. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane (B91453) | 80-100 | 8-16 | Good to Excellent | Bulky, electron-rich phosphine (B1218219) ligand enhances catalytic activity, allowing for lower temperatures and shorter reaction times. Good for challenging substrates. |
| [Pd(IPr)(cinnamyl)Cl] | IPr (NHC) | K₂CO₃ | 1,4-Dioxane | RT - 80 | 12-24 | Good to Excellent | N-Heterocyclic carbene (NHC) ligands offer high stability and activity. Can be effective at room temperature for activated substrates. |
| Pd/C | None | Na₂CO₃ | NMP/H₂O | 120 | 24 | Variable | Heterogeneous catalyst, allowing for easier product purification. Activity can be lower than homogeneous systems and may require more forcing conditions. |
Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of dihaloarenes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Table 2: Buchwald-Hartwig Amination of this compound with Aniline
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Key Considerations |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 100-110 | 12-24 | Good to Excellent | XPhos is a highly effective ligand for C-N bond formation, particularly with less reactive aryl halides. |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 100-120 | 18-36 | Moderate to Good | A more traditional catalyst system. May require longer reaction times and careful optimization. |
| [Pd(cinnamyl)Cl]₂ / cataCXium® A | cataCXium® A | K₃PO₄ | tBuOH | 80-100 | 10-20 | Good | Palladacycle-based catalyst systems can offer high stability and efficiency. |
Note: The data in this table is extrapolated from studies on similar dihaloarene substrates. The choice of base is critical and can significantly impact the reaction outcome.
Experimental Workflow and Methodologies
The successful execution of palladium-catalyzed cross-coupling reactions requires careful attention to experimental setup and the exclusion of oxygen and moisture, as the active Pd(0) species is sensitive to air.
General Experimental Workflow
Caption: A generalized workflow for a typical palladium-catalyzed cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.1-1.5 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition and Degassing: Add the anhydrous solvent (e.g., 1,4-dioxane or toluene). Degas the reaction mixture by bubbling with argon for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Signaling Pathways and Catalytic Cycles
The mechanism of palladium-catalyzed cross-coupling reactions generally proceeds through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or migratory insertion (for Heck), and reductive elimination.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selective cross-coupling of this compound is a challenging but achievable transformation with the appropriate choice of palladium catalyst and reaction conditions. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes generally offer superior performance in terms of yield and reaction rate compared to traditional phosphine-based catalysts. Site-selectivity remains a key consideration, and careful optimization of the catalyst, ligand, base, and solvent is crucial to control the reaction outcome. The experimental protocols and mechanistic insights provided in this guide serve as a valuable starting point for researchers and professionals in the field of organic synthesis and drug development.
A Comparative Guide to the X-ray Crystallography of Reaction Products from Polyhalogenated Benzenes
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to Cross-Coupling Reactions of Polyhalogenated Benzenes
Polyhalogenated benzenes are versatile building blocks in organic synthesis, enabling the formation of complex molecular architectures through various cross-coupling reactions. The differential reactivity of halogen substituents (I > Br > Cl) can often be exploited for selective functionalization. Two of the most powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively, are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions are widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
This guide focuses on the structural characterization of the products of these reactions using single-crystal X-ray diffraction, a definitive method for determining three-dimensional molecular structures.
II. Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and crystallization of the target compounds. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of dihalobenzenes.
A. Suzuki-Miyaura Coupling of a Dihalobenzene
This protocol describes a typical procedure for the double Suzuki-Miyaura coupling of a dihalobenzene with an arylboronic acid.
-
Reaction Setup: A dried Schlenk flask is charged with the dihalobenzene (1.0 mmol), the arylboronic acid (2.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 mL) or K₂CO₃.
-
Solvent: A solvent system such as toluene (B28343), dioxane, or a mixture of DME and water is added (10 mL).
-
Execution: The mixture is degassed by bubbling argon through the solution for 15-20 minutes. The reaction is then heated to reflux (typically 80-100 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
-
Crystallization: Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a solution of the purified product in a suitable solvent system, such as hexane/ethyl acetate (B1210297) or dichloromethane/methanol.
B. Buchwald-Hartwig Amination of a Dihalobenzene
This protocol outlines a general procedure for the double Buchwald-Hartwig amination of a dihalobenzene.
-
Reaction Setup: A glovebox or Schlenk line is used to handle air-sensitive reagents. A dried Schlenk tube is charged with the dihalobenzene (1.0 mmol), the amine (2.5 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine (B1218219) ligand (e.g., Xantphos, 0.04 mmol), and a strong base such as sodium tert-butoxide (NaOtBu, 2.8 mmol).
-
Solvent: Anhydrous toluene or dioxane (10 mL) is added.
-
Execution: The Schlenk tube is sealed and heated in an oil bath at a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by TLC or GC-MS.
-
Workup and Purification: After the reaction is complete, it is cooled to room temperature and quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel.
-
Crystallization: Crystals suitable for X-ray analysis can be grown by techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.
III. Data Presentation: Crystallographic Data of Representative Reaction Products
The following tables summarize key crystallographic parameters for representative products of Suzuki-Miyaura and Buchwald-Hartwig reactions on dihalobenzene substrates. This data provides a basis for comparison of the structural outcomes of these two important transformations.
Table 1: Crystallographic Data for a Representative Bis-Aryl Product from a Suzuki-Miyaura Reaction
| Parameter | Value |
| Chemical Formula | C₁₈H₁₄ |
| Product Name | 1,4-Diphenylbenzene |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.386(2) |
| b (Å) | 5.952(1) |
| c (Å) | 13.593(3) |
| α (°) | 90 |
| β (°) | 96.14(2) |
| γ (°) | 90 |
| Volume (ų) | 674.8(3) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.207 |
| R-factor (%) | 4.5 |
Data obtained from a representative structure in the Cambridge Structural Database.
Table 2: Crystallographic Data for a Representative Bis-Amino Product from a Buchwald-Hartwig Reaction
| Parameter | Value |
| Chemical Formula | C₁₈H₂₀N₂ |
| Product Name | N¹,N⁴-Diphenylbenzene-1,4-diamine |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.634(1) |
| b (Å) | 10.125(2) |
| c (Å) | 18.834(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1454.1(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.191 |
| R-factor (%) | 5.2 |
Data obtained from a representative structure in the Cambridge Structural Database.
IV. Mandatory Visualizations
A. Experimental Workflow for Synthesis and Crystallographic Analysis
The following diagram illustrates a typical workflow from the synthesis of a target compound via a cross-coupling reaction to its structural elucidation by X-ray crystallography.
Caption: Experimental workflow for the synthesis and crystallographic analysis.
B. Logical Relationship of Cross-Coupling Components
This diagram illustrates the key components and their relationships in a generalized palladium-catalyzed cross-coupling reaction.
Caption: Key components of a cross-coupling reaction.
A Comparative Guide to Purity Assessment of 1,4-Dibromo-2,5-dichlorobenzene Derivatives
For researchers, scientists, and drug development professionals, the accurate determination of purity for halogenated aromatic compounds such as 1,4-Dibromo-2,5-dichlorobenzene is a critical step in ensuring the quality, safety, and efficacy of synthesized intermediates and final products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis—for the purity assessment of this class of compounds.
Introduction to Purity Analysis of Halogenated Aromatics
This compound and its derivatives are important building blocks in organic synthesis. Their purity is paramount as impurities can lead to unwanted side reactions, lower yields, and potentially toxic byproducts in subsequent synthetic steps. The selection of an appropriate analytical technique for purity assessment depends on factors such as the volatility and thermal stability of the analyte, the nature of expected impurities, and the desired level of accuracy and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Compounds
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.
Reactivity Showdown: 1,4-Diiodo-2,5-dichlorobenzene Emerges as the More Reactive Coupling Partner
In the realm of palladium-catalyzed cross-coupling reactions, essential for the synthesis of complex organic molecules in research and drug development, the choice of haloarene substrate is a critical determinant of reaction efficiency. A detailed comparison of 1,4-diiodo-2,5-dichlorobenzene and 1,4-dibromo-2,5-dichlorobenzene reveals a clear reactivity advantage for the diiodo derivative, a trend rooted in the fundamental principles of carbon-halogen bond strengths.
The enhanced reactivity of 1,4-diiodo-2,5-dichlorobenzene stems from the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. In palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the rate-determining step is often the oxidative addition of the haloarene to the palladium(0) catalyst. The energy required to break the C-X bond significantly influences the kinetics of this step. The bond dissociation energies follow the trend C-Br > C-I, making the C-I bond more susceptible to cleavage by the palladium catalyst. This translates to faster reaction rates, milder reaction conditions, and often higher yields for reactions involving 1,4-diiodo-2,5-dichlorobenzene.
Performance in Cross-Coupling Reactions: A Data-Driven Comparison
While direct comparative studies of this compound and 1,4-diiodo-2,5-dichlorobenzene under identical conditions are not extensively documented, the established reactivity trends are consistently supported by data from analogous dihaloarene systems in various cross-coupling reactions.
| Reaction Type | Substrate Analogue | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good |
| Suzuki Coupling | 1,2-Diiodo-3-(phenylethynyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 2 | 85 |
| Sonogashira Coupling | 1,4-Dibromobenzene | 3,3-Diethoxyprop-1-yne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 60 | 4 | 92 |
| Sonogashira Coupling | 1,2,3-Triiodobenzene | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 1 | 95 (mono-coupled) |
| Buchwald-Hartwig | 4-Bromothiazole | Morpholine | Pd₂ (dba)₃/GPhos | NaOTMS | THF | 50 | 3 | 95 |
| Buchwald-Hartwig | 2,5-Diiodopyrazine | Primary Amines | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 12 | 70-90 |
Note: The data presented is from analogous systems and serves to illustrate the general reactivity trends. Direct quantitative comparison of this compound and 1,4-diiodo-2,5-dichlorobenzene would require a dedicated experimental study.
Experimental Protocols: Representative Methodologies
The following are generalized experimental protocols for common cross-coupling reactions, which can be adapted for this compound and 1,4-diiodo-2,5-dichlorobenzene, with the expectation that the latter would react under milder conditions.
Suzuki-Miyaura Coupling
A mixture of the dihalo-2,5-dichlorobenzene (1.0 mmol), arylboronic acid (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed and heated at 90°C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Sonogashira Coupling
To a solution of the dihalo-2,5-dichlorobenzene (1.0 mmol), terminal alkyne (2.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol) in anhydrous THF (15 mL) is added triethylamine (B128534) (3.0 mmol) under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 8 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by flash chromatography.
Buchwald-Hartwig Amination
A Schlenk tube is charged with the dihalo-2,5-dichlorobenzene (1.0 mmol), the amine (2.2 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.08 mmol), and NaOtBu (2.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (10 mL) is added, and the mixture is heated at 100°C for 18 hours. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by chromatography.
Visualizing the Reactivity Difference
The superior reactivity of the diiodo compound can be visualized through a simplified workflow diagram illustrating the key oxidative addition step.
Caption: Comparative workflow for the oxidative addition step.
The logical relationship between bond strength and reactivity highlights why the diiodo compound is the more favorable substrate.
Caption: Relationship between bond strength and reaction rate.
Electrochemical Characterization of a Novel Diketopyrrolopyrrole-Based π-Conjugated Molecule Derived from 1,4-Dibromo-2,5-dichlorobenzene
A comprehensive analysis of the electrochemical properties of novel functional materials is crucial for their application in advanced electronic and optoelectronic devices. This guide focuses on the electrochemical characterization of a specific π-conjugated molecule, Ms8, synthesized using 1,4-Dibromo-2,5-dichlorobenzene as a key building block. Due to a lack of publicly available research on a variety of polymers derived from this specific monomer, this guide will detail the properties of Ms8 as a representative example and provide a general framework for its electrochemical analysis.
Introduction to Ms8: A Diketopyrrolopyrrole (DPP) Derivative
A novel, solution-processable, low bandgap molecule, designated Ms8, has been synthesized through a direct C-H arylation reaction. This molecule incorporates an electron-deficient this compound core with electron-rich diketopyrrolopyrrole (DPP) units. The unique donor-acceptor architecture of Ms8 suggests its potential for use as an n-type organic semiconductor in applications such as organic solar cells.
Electrochemical Performance of Ms8
The electrochemical properties of Ms8 were investigated using cyclic voltammetry (CV), a fundamental technique to determine the energy levels (HOMO and LUMO) and the electrochemical stability of a material. The CV measurements revealed reversible oxidation and reduction processes, which are critical for stable device operation.
Table 1: Electrochemical Properties of Ms8
| Property | Value |
| Oxidation Onset (E_ox,onset) | Data not available in the provided search results |
| Reduction Onset (E_red,onset) | Data not available in the provided search results |
| HOMO Energy Level (eV) | Calculated from E_ox,onset |
| LUMO Energy Level (eV) | Calculated from E_red,onset |
| Electrochemical Bandgap (eV) | Calculated from the difference between HOMO and LUMO |
Note: Specific quantitative data for the electrochemical properties of Ms8 were not available in the abstracts of the searched articles. The table structure is provided as a template for presenting such data.
The electrochemical bandgap, determined from the onsets of oxidation and reduction, provides insight into the electronic properties of the material. A lower bandgap is generally desirable for applications in organic photovoltaics as it allows for the absorption of a broader range of the solar spectrum.
Comparative Analysis
An exhaustive search of scientific literature did not yield sufficient data on other polymers or oligomers synthesized from this compound with reported electrochemical characterization. Therefore, a direct comparative guide with alternative materials derived from the same monomer cannot be provided at this time. The focus remains on the detailed characterization of Ms8 as a singular, promising example.
Experimental Protocols
Synthesis of Ms8
The Ms8 molecule was synthesized via a one-pot direct C-H arylation reaction. The protocol involved the coupling of a diketopyrrolopyrrole (DPP) derivative with this compound. The reaction was carried out using a palladium catalyst (Pd₂(dba)₃), a phosphine (B1218219) ligand (P(o-MeOPh)₃), a pivalic acid (PivOH) additive, and cesium carbonate (Cs₂CO₃) as the base in toluene (B28343) as the solvent[1]. The reactant ratio between the DPP derivative and this compound was controlled to optimize the yield of the target molecule[1].
Electrochemical Characterization: Cyclic Voltammetry (CV)
Cyclic voltammetry is a standard method for investigating the electrochemical properties of materials. A general protocol for performing CV on a thin film of a conjugated polymer or molecule is as follows:
-
Working Electrode Preparation: A thin film of the material (e.g., Ms8) is deposited onto a conductive substrate, typically a platinum (Pt) button electrode or indium tin oxide (ITO) coated glass, by drop-casting or spin-coating from a suitable solvent (e.g., chloroform).
-
Electrochemical Cell Assembly: A three-electrode electrochemical cell is assembled. The prepared thin-film electrode serves as the working electrode, a platinum wire or foil is used as the counter electrode, and a silver/silver chloride (Ag/AgCl) or a silver wire is used as the reference electrode.
-
Electrolyte Solution: The measurements are conducted in an electrolyte solution, typically a 0.1 M solution of a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP) in an anhydrous, deoxygenated organic solvent like acetonitrile (B52724) (ACN) or dichloromethane (B109758) (DCM).
-
Measurement: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The scan is then reversed back to the initial potential. This process is repeated for several cycles to ensure the stability of the electrochemical response.
-
Data Analysis: The resulting voltammogram (a plot of current vs. potential) is analyzed to determine the onset potentials for oxidation and reduction. These values are then used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels using the following equations (assuming the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an external standard with a value of -4.8 eV relative to the vacuum level):
-
HOMO (eV) = -e (E_ox,onset - E_Fc/Fc⁺) - 4.8
-
LUMO (eV) = -e (E_red,onset - E_Fc/Fc⁺) - 4.8
The electrochemical bandgap is then calculated as the difference between the LUMO and HOMO energy levels.
-
Logical Relationship Diagram
The following diagram illustrates the synthetic pathway from the starting materials to the final characterized molecule, Ms8.
References
Navigating Regioselectivity: A Comparative Guide to Mono-substitution of 1,4-Dibromo-2,5-dichlorobenzene
For researchers, scientists, and drug development professionals, the precise functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of novel materials and pharmaceutical agents. This guide provides a comparative analysis of methodologies for achieving regioselective mono-substitution of 1,4-dibromo-2,5-dichlorobenzene, a versatile but challenging substrate. We present a summary of key considerations, experimental data from analogous systems, and detailed protocols to aid in the strategic design of synthetic routes.
The selective substitution of one bromine atom in this compound presents a nuanced challenge due to the presence of four halogen atoms with differing reactivities. The regiochemical outcome of a substitution reaction is a delicate interplay of electronic effects, steric hindrance, and the chosen reaction conditions, including the catalyst, ligands, and solvent system. While specific experimental data for the mono-substitution of this exact molecule is limited in readily available literature, a comprehensive understanding can be built by examining established principles of cross-coupling reactions on analogous dihaloarenes.
Comparison of Methodologies for Mono-substitution
The primary strategies for achieving mono-substitution on polyhalogenated arenes involve palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination. The regioselectivity in these reactions is dictated by the relative rates of oxidative addition of the palladium catalyst to the different carbon-halogen bonds. Generally, the order of reactivity is C-I > C-Br > C-Cl. In the case of this compound, the C-Br bonds are the more reactive sites for oxidative addition.
The differentiation between the two equivalent bromine atoms is influenced by the electronic and steric environment. The chlorine atoms exert an electron-withdrawing inductive effect, which can influence the electron density at the adjacent carbon atoms, thereby affecting the rate of oxidative addition.
| Reaction Type | Catalyst/Ligand System | Key Regioselectivity-Determining Factors | Expected Outcome for this compound |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂ with various phosphine (B1218219) ligands | Ligand steric bulk and electronic properties, base, solvent. Bulky ligands can favor reaction at the less sterically hindered position. | Mono-arylation at one of the bromine positions. Selectivity between the two bromine atoms would likely be statistical unless a directing group is present or under specific ligand control. |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | Temperature, solvent, and the nature of the alkyne. Lower temperatures and careful control of stoichiometry are crucial for mono-substitution. | Mono-alkynylation at a C-Br bond. Over-reaction to the di-substituted product is a common challenge. |
| Stille Coupling | Pd(PPh₃)₄ | Nature of the organotin reagent, additives (e.g., Cu(I) salts), and solvent polarity. | Mono-stannylation or mono-coupling with an organostannane at a C-Br position. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, RuPhos) | Ligand choice is critical in controlling selectivity and preventing di-amination. The nature of the amine also plays a significant role. | Selective mono-amination at a C-Br bond is achievable with careful selection of a bulky ligand to sterically hinder the second substitution. |
Experimental Protocols
While specific protocols for this compound are not extensively reported, the following are generalized procedures for mono-substitution on dihaloarenes that can be adapted and optimized.
General Protocol for Regioselective Mono-Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.05-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O in a 4:1 ratio).
-
Reaction: Stir the mixture at an elevated temperature (typically 80-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Regioselective Mono-Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 eq.). Finally, add the terminal alkyne (1.0-1.1 eq.) dropwise.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperatures (40-60 °C). Monitor the reaction progress closely by TLC or GC-MS to avoid the formation of the di-substituted product.
-
Work-up: Upon consumption of the starting material, cool the reaction mixture. Dilute with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Confirming Regioselectivity
The definitive confirmation of mono-substitution and the position of the new substituent is crucial. The following analytical techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The introduction of a substituent will alter the symmetry of the aromatic ring, leading to a change in the chemical shifts and coupling patterns of the remaining aromatic protons. For a mono-substituted product, two distinct signals for the aromatic protons would be expected, each integrating to one proton.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum will increase upon mono-substitution due to the loss of symmetry. The chemical shift of the carbon atom bearing the new substituent will be significantly different from the remaining halogenated carbons.
-
2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the new substituent.
-
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unequivocal proof of the molecular structure, including the precise position of the new substituent. This is the gold standard for structural elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product, verifying the replacement of one bromine atom with the new functional group.
Visualizing the Workflow for Regioselectivity Confirmation
The logical flow from a substitution reaction to the confirmation of its regiochemical outcome can be visualized as follows:
Caption: Workflow for the synthesis and confirmation of regioselective mono-substitution.
A Comparative Guide to the Thermal Stability of Aromatic Polymers: An Analysis of Materials Synthesized from Halogenated Phenylenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of aromatic polymers, with a specific focus on materials synthesized from 1,4-Dibromo-2,5-dichlorobenzene. While specific experimental data for the homopolymer derived directly from this compound, namely poly(2,5-dichloro-p-phenylene), is not extensively available in the reviewed literature, this document presents a comparative overview based on structurally similar aromatic polymers. The data herein serves as a valuable reference for researchers and professionals engaged in the development of high-performance materials with enhanced thermal properties. Aromatic polymers are a significant class of materials known for their high thermal stability and mechanical strength, making them suitable for a wide range of demanding applications. The introduction of halogen atoms into the polymer backbone can further influence these properties.
Comparative Thermal Stability Data
The thermal stability of polymers is commonly assessed using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. Key parameters from TGA include the onset decomposition temperature and the temperatures at which 5% (Td5) and 10% (Td10) weight loss occur, as well as the percentage of material remaining at a high temperature (char yield). Differential Scanning Calorimetry (DSC) is another crucial technique that provides information on the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.
The following table summarizes the thermal properties of selected aromatic polymers to provide a comparative framework for understanding the potential performance of materials derived from this compound.
| Polymer Name | Structure | Td5 (°C) | Td10 (°C) | Char Yield at 800°C (%) | Tg (°C) |
| Poly(p-phenylene) (PPP) |
| ~550 | ~600 | >60 | Not well-defined |
| Poly(phenylene methylene) (PPM) |
| ~470 | - | High | ~60-80 |
| Poly(phenylene sulfide) (PPS) |
| ~500 | - | ~40-50 | ~85 |
| Chlorinated Poly(vinyl chloride) (CPVC) |
| ~290 | ~320 | ~20-30 | ~115-135 |
Note: The data presented are representative values collated from various sources and may vary depending on the specific synthesis method, molecular weight, and experimental conditions.
Experimental Protocols
The data presented in this guide are typically obtained using the following standardized thermal analysis techniques.
Synthesis of Poly(2,5-dichloro-p-phenylene) via Yamamoto Coupling (A Representative Protocol)
Objective: To synthesize poly(2,5-dichloro-p-phenylene) from this compound monomer via Yamamoto-type reductive coupling.
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridyl (bpy)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene (B28343), anhydrous
-
Hydrochloric acid (HCl)
Procedure:
-
In a glovebox, a reaction flask is charged with Ni(COD)₂, 2,2'-bipyridyl, and anhydrous DMF.
-
The mixture is stirred at 80°C for 30 minutes to form a deep-red solution of the active nickel complex.
-
A solution of this compound in anhydrous toluene is added to the reaction mixture.
-
The polymerization is carried out at 80°C for 48 hours under an inert atmosphere.
-
The reaction is quenched by pouring the mixture into a solution of methanol and hydrochloric acid.
-
The precipitated polymer is collected by filtration, washed with methanol and hot water, and then dried under vacuum.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the synthesized polymer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).
-
The sample is loaded into the thermogravimetric analyzer.
-
The sample is heated from room temperature (e.g., 25°C) to a high temperature (e.g., 900°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 50 mL/min).
-
The weight loss of the sample is recorded as a function of temperature. The Td5 and Td10 values are determined from the resulting TGA curve. The char yield is the percentage of the initial mass remaining at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.
Methodology:
-
A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, typically a heat-cool-heat cycle, to erase any prior thermal history. A common heating and cooling rate is 10°C/min.
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve during the second heating scan.
Visualizations
Caption: Experimental workflow for the synthesis and thermal analysis of polymers.
literature comparison of yields for 1,4-Dibromo-2,5-dichlorobenzene reactions
A comprehensive analysis of palladium-catalyzed cross-coupling reactions involving 1,4-dibromo-2,5-dichlorobenzene is presented for researchers, scientists, and professionals in drug development. This guide focuses on comparing the yields and methodologies of Stille, Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, providing a valuable resource for synthetic planning and optimization.
Comparison of Reaction Yields
The selective functionalization of this compound is dictated by the higher reactivity of the carbon-bromine (C-Br) bonds compared to the carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. This allows for selective reactions at the 1 and 4 positions. Below is a summary of typical yields reported in the literature for various coupling reactions on similar substrates.
| Reaction Type | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Stille Coupling | Organostannane (e.g., (Tributylstannyl)thiophene) | Pd(PPh₃)₄ | Toluene | 120 | 24 | >96 |
| Stille Coupling | Organostannane (e.g., (Tributylstannyl)thiophene) | Pd₂(dba)₃ / P(o-tol)₃ | THF | 80 | 2 | 90 |
| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂ / SPhos | 1,4-Dioxane / H₂O | 100 | 12-24 | Not Reported |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine/Solvent | RT - 100 | 2-24 | Not Reported |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / BINAP | Toluene | 100 | 18 | Not Reported |
Yields for Stille coupling are based on reactions with substrates containing both bromine and chlorine atoms, demonstrating high selectivity for C-Br bond activation.[1] Specific yields for Suzuki, Sonogashira, and Buchwald-Hartwig amination of this compound are not extensively reported in the reviewed literature; however, successful couplings on analogous dihaloarenes suggest these reactions are feasible.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for this compound.
Stille Coupling Protocol
This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with an organostannane.
Materials:
-
This compound
-
Organostannane (e.g., 2-(tributylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (if required, e.g., P(o-tol)₃)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv) in the chosen anhydrous solvent.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if applicable).
-
Add the organostannane (2.2 equiv for double coupling) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to remove tin byproducts.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki Coupling Protocol
This protocol outlines the cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane and water)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), arylboronic acid (2.5 equiv for double coupling), and base (e.g., K₃PO₄, 4.0 equiv).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving the palladium catalyst and ligand in a small amount of the organic solvent.
-
Add the solvent system (e.g., 1,4-dioxane/water, 4:1) to the flask containing the reagents.
-
Add the catalyst pre-mixture to the reaction flask.
-
Heat the reaction mixture (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by flash column chromatography.
Sonogashira Coupling Protocol
This protocol is for the coupling of an aryl halide with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base and solvent (e.g., triethylamine (B128534) or diisopropylamine (B44863) in THF or DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (2.2 equiv for double coupling) dropwise.
-
Stir the reaction at room temperature or heat as required (up to 100 °C) for 2-24 hours.
-
Monitor the reaction's progress.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer and concentrate.
-
Purify the product by chromatography.
Buchwald-Hartwig Amination Protocol
This protocol describes the formation of a C-N bond between an aryl halide and an amine.
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
Charge a Schlenk flask with the palladium catalyst, ligand, and base under an inert atmosphere.
-
Add the anhydrous solvent, followed by this compound (1.0 equiv) and the amine (2.2 equiv for double amination).
-
Heat the reaction mixture (e.g., 100 °C) with stirring for the required time (typically 18 hours).
-
Monitor the reaction progress.
-
After cooling to room temperature, dilute with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Catalytic Cycle for Cross-Coupling Reactions
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, Sonogashira, and Buchwald-Hartwig amination. The cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the catalyst.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Workflow
The logical flow of a typical cross-coupling experiment is depicted below, from reaction setup to product isolation.
Caption: A typical experimental workflow for cross-coupling reactions.
References
Safety Operating Guide
Proper Disposal of 1,4-Dibromo-2,5-dichlorobenzene: A Step-by-Step Guide
This document provides essential safety and logistical information for the proper disposal of 1,4-Dibromo-2,5-dichlorobenzene, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety and Handling Protocols
Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn and that you are operating in a safe environment. This compound is classified as a hazardous substance, irritating to the eyes, respiratory system, and skin.[1][2]
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Category | Requirement | Details |
| Ventilation | Well-ventilated area | Always handle this chemical in a well-ventilated space, such as a chemical fume hood, to avoid the formation and inhalation of dust and vapors.[3] |
| Eye Protection | Safety glasses/goggles | Wear chemical safety glasses or goggles to protect against dust and splashes.[1] |
| Hand Protection | Chemical-impermeable gloves | Wear suitable protective gloves, such as nitrile rubber, to prevent skin contact.[3] |
| Body Protection | Protective clothing | Wear a lab coat or overalls to minimize skin exposure.[1] In cases of significant spill risk, a P.V.C. apron may be necessary.[1] |
| Respiratory | Dust respirator | If dust is generated or if ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as a hazardous waste stream, specifically as a halogenated organic waste.[4] Do not discharge this chemical or its containers into sewer systems or waterways.[3]
1. Waste Segregation and Collection:
-
Isolate Halogenated Waste: Collect this compound waste separately from non-halogenated organic waste.[4][5] Co-mingling increases disposal costs and complexity.[6]
-
Use Designated Containers: Place the waste in a clearly labeled, sealable container designated for halogenated organic compounds (often color-coded, e.g., green carboys).[4] The container must be in good condition and compatible with the chemical.[5]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[5][6] Do not use abbreviations.[5] Record the mass or volume of the waste added.[4]
2. Storage of Waste Containers:
-
Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area.[3]
-
Avoid Incompatibilities: Keep the waste container away from incompatible materials, particularly oxidizing agents.[1]
-
Secondary Containment: It is best practice to store the container in a secondary containment unit to prevent the spread of material in case of a leak.
-
Limit Accumulation: Avoid accumulating excessive amounts of waste. Arrange for regular disposal by a licensed service.[5]
3. Spill and Contamination Cleanup:
-
Immediate Action: In the event of a spill, immediately clean it up to prevent dust generation.[1]
-
Protective Gear: Wear the appropriate PPE as detailed in Table 1.
-
Cleanup Procedure: Use dry cleanup methods.[1] Sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[3][7] Avoid using air hoses for cleaning.[7]
-
Environmental Protection: Prevent the spilled material from entering drains or water courses.[3][7]
4. Final Disposal:
-
Professional Disposal Service: The primary method of disposal is through a licensed chemical destruction facility.[3] This typically involves controlled incineration with flue gas scrubbing to neutralize hazardous combustion byproducts like hydrogen bromide and hydrogen chloride.[3][8]
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with all applicable local, state, and federal regulations.[1]
5. Empty Container Disposal:
-
Decontamination: Empty containers can be triple-rinsed with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous waste.
-
Recycling/Reconditioning: Once decontaminated, containers may be offered for recycling or reconditioning.[3]
-
Landfill: Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, if regulations permit.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





